3-(4-Carboxyphenyl)-2-hydroxypyridine
Beschreibung
BenchChem offers high-quality 3-(4-Carboxyphenyl)-2-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Carboxyphenyl)-2-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
406234-28-4 |
|---|---|
Molekularformel |
C12H9NO3 |
Molekulargewicht |
215.2 g/mol |
IUPAC-Name |
4-(2-oxo-1H-pyridin-3-yl)benzoic acid |
InChI |
InChI=1S/C12H9NO3/c14-11-10(2-1-7-13-11)8-3-5-9(6-4-8)12(15)16/h1-7H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
MTUVJWSAPAVHAF-UHFFFAOYSA-N |
SMILES |
C1=CNC(=O)C(=C1)C2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
C1=CNC(=O)C(=C1)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
In-Depth Technical Guide: 3-(4-Carboxyphenyl)-2-hydroxypyridine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 3-(4-Carboxyphenyl)-2-hydroxypyridine is a highly versatile biaryl building block that has gained significant traction in modern drug discovery. Due to its dynamic tautomeric nature, it is frequently registered under dual CAS numbers (936636-14-5 and 406234-28-4 ) and alternative nomenclatures, such as 4-(2-hydroxypyridin-3-yl)benzoic acid and 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid.
As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its 2-pyridone tautomer, which acts as a rigid, bioisosteric mimic of a cis-amide bond. This structural motif is uniquely capable of acting as both a hydrogen bond donor and acceptor, making it a privileged pharmacophore for targeting the hinge regions of kinases (e.g., JAK2) and the active site pockets of serine proteases. This guide deconstructs the physicochemical properties, pharmacological utility, and field-proven synthetic methodologies required to handle and validate this compound effectively.
Physicochemical Properties & Tautomeric Dynamics
In solution and solid states, 3-(4-Carboxyphenyl)-2-hydroxypyridine exists in a rapid equilibrium with its 2-pyridone tautomer. In polar solvents (and within the polar microenvironments of protein binding pockets), the 2-pyridone form heavily predominates. This tautomerism is a critical variable in computational drug design, as it shifts the topological polar surface area (TPSA) and alters the vector of hydrogen-bonding interactions.
Quantitative Data Summary
| Property | Value |
| Primary Chemical Name | 3-(4-Carboxyphenyl)-2-hydroxypyridine |
| IUPAC Synonyms | 4-(2-Hydroxypyridin-3-yl)benzoic acid; 4-(2-oxo-1H-pyridin-3-yl)benzoic acid |
| CAS Registry Numbers | 936636-14-5, 406234-28-4 |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.20 g/mol |
| Hydrogen Bond Donors | 2 (NH/OH, COOH) |
| Hydrogen Bond Acceptors | 3 (N/O, C=O, COOH) |
| Rotatable Bonds | 2 |
Structural Biology & Pharmacological Utility
The 2-pyridone core is a highly privileged scaffold in medicinal chemistry. It is frequently deployed as a non-covalent inhibitor motif targeting the S1, S2, and S3 pockets of serine proteases, such as tissue Factor VIIa, where the pyridone oxygen and nitrogen engage in critical hydrogen bonding with the enzyme's backbone . Furthermore, recent patent literature highlights the utility of pyridone derivatives as potent modulators of the JAK2 V617F variant, a critical target in myeloproliferative neoplasms .
When designing libraries around the 3-(4-Carboxyphenyl)-2-hydroxypyridine scaffold, the para-carboxylic acid serves as an ideal synthetic handle for further functionalization (e.g., amide coupling to access extended chemical space) while the pyridone ring anchors the molecule within the target's active site.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
Direct Suzuki-Miyaura coupling of unprotected 2-hydroxypyridines is historically challenging. The bidentate N,O-motif of the substrate can chelate the palladium center, leading to rapid catalyst deactivation (palladium black precipitation). The following protocol utilizes specific ligand and solvent choices to circumvent this thermodynamic sink.
Workflow for synthesis and validation of 3-(4-Carboxyphenyl)-2-hydroxypyridine.
Step-by-Step Experimental Protocol
-
Reaction Setup & Degassing:
-
Suspend 3-bromo-2-hydroxypyridine (1.0 equiv) and 4-carboxyphenylboronic acid (1.2 equiv) in a biphasic mixture of 1,4-Dioxane and H₂O (4:1 v/v).
-
Causality: The biphasic system ensures the simultaneous solubility of the organic bromide and the inorganic base, facilitating efficient transmetalation.
-
Sparge the mixture with N₂ gas for 15 minutes. Causality: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid, consuming the starting material and complicating purification.
-
-
Catalyst Activation:
-
Add K₂CO₃ (3.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv) under a positive N₂ stream.
-
Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically hindered, electron-rich palladium complex that strongly resists displacement and chelation by the hydroxypyridine substrate .
-
-
Thermal Coupling:
-
Heat the reaction mixture to 90°C for 12 hours. Monitor conversion via LC-MS.
-
-
Self-Validating Purification (Acid-Base Extraction):
-
Cool the mixture to room temperature and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate to remove 1,4-Dioxane, leaving the aqueous layer. The product is currently highly soluble as a di-potassium salt (carboxylate and pyridinolate).
-
Slowly acidify the aqueous layer with 1M HCl to pH ~3.5.
-
Causality: This specific pH represents the isoelectric point of the target molecule. The carboxylic acid becomes protonated (neutral), while the pyridine nitrogen avoids full protonation. This forces the highly pure product to crash out of solution as a white/off-white precipitate, leaving unreacted boronic acid and impurities dissolved.
-
-
Isolation:
-
Filter the precipitate, wash with cold water followed by diethyl ether, and dry in vacuo.
-
Analytical Validation Protocol
To ensure scientific integrity and trustworthiness of the synthesized batch, the following analytical workflows must be executed.
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse-Phase (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Causality for Method Design: The presence of the free carboxylic acid can lead to severe peak tailing due to secondary interactions with residual silanols on the stationary phase. By adding 0.1% Trifluoroacetic acid (TFA), we suppress the ionization of the carboxylic acid (driving it to its neutral state), which ensures sharp, symmetrical peaks and highly reproducible retention times.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆.
-
Causality for Method Design: 3-(4-Carboxyphenyl)-2-hydroxypyridine exhibits strong intermolecular hydrogen bonding, which can lead to poorly resolved, broad spectra in less polar solvents. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks. This allows for clear, sharp resolution of the aromatic protons, as well as the broad downfield singlets corresponding to the pyridone NH and the carboxylic acid OH.
References
-
Parlow, J. J., et al. "Design, synthesis, and crystal structure of selective 2-pyridone tissue factor VIIa inhibitors." Journal of Medicinal Chemistry, 2003. URL:[Link]
- World Intellectual Property Organization. "Tricyclic pyridone compounds as jak2 v617f inhibitors". WIPO (PCT) WO2022006456A1, 2022.
Synthesis, Characterization, and Application of 3-(4-Carboxyphenyl)-2-hydroxypyridine Derivatives: A Comprehensive Technical Guide
Executive Summary
The compound 3-(4-Carboxyphenyl)-2-hydroxypyridine (CAS 936636-14-5, MW 215.2) is a highly versatile, bifunctional molecular building block utilized extensively in medicinal chemistry and materials science[1]. Featuring both a carboxylic acid moiety and a tautomerically active 2-hydroxypyridine core, this scaffold presents unique challenges and opportunities in synthesis, purification, and downstream application. This whitepaper provides an authoritative, in-depth guide to the structural dynamics, mechanistic synthesis, and self-validating characterization protocols required to successfully manipulate this class of derivatives.
Structural Rationale & Tautomeric Dynamics
To successfully synthesize and characterize 3-(4-Carboxyphenyl)-2-hydroxypyridine, one must first understand the fundamental thermodynamic behavior of its core. The 2-hydroxypyridine scaffold undergoes a well-documented tautomerization, existing in equilibrium with its lactam counterpart, 2-pyridone[2].
The Causality of Solvent Effects
The energy difference between the two tautomers is remarkably small—approximately 3 kJ/mol in the gas phase, slightly favoring the 2-hydroxypyridine (enol) form due to the maximization of cyclic aromaticity[3]. However, this equilibrium is violently sensitive to the dielectric constant and hydrogen-bonding capacity of the surrounding medium:
-
Non-Polar Environments: In non-polar solvents (e.g., cyclohexane, chloroform) or in the gas phase, the 2-hydroxypyridine tautomer predominates. The lack of external stabilization forces the molecule to rely on internal aromatic stabilization[4].
-
Polar/Protic Environments: In polar solvents (e.g., water, DMSO, methanol), the equilibrium shifts dramatically toward the 2-pyridone (keto) form. Water solvates the 2-pyridone form via the formation of robust intermolecular hydrogen bonds, significantly lowering the tautomerization barrier and stabilizing the highly polarized lactam[4].
Experimental Implication: This dichotomy dictates synthetic choices. When conducting reactions or NMR characterizations in polar media (like DMSO-d6 or aqueous solvent mixtures), the molecule will behave chemically and spectroscopically as a 2-pyridone derivative.
Retrosynthetic Strategy & Catalytic Mechanism
The most robust and scalable approach to constructing the 3-aryl-2-hydroxypyridine scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-2-hydroxypyridine and 4-carboxyphenylboronic acid[5].
Mechanistic Causality
The catalytic cycle relies on carefully chosen reagents to prevent catalyst poisoning. The 2-pyridone core is a strong bidentate ligand that can easily coordinate to naked Palladium(II) species, halting the catalytic cycle. To circumvent this, a sterically bulky, bidentate phosphine ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) is utilized. The dppf ligand tightly binds the Pd center, preventing the substrate from displacing the phosphine ligands while still allowing the necessary oxidative addition and transmetalation steps.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-aryl-2-hydroxypyridine synthesis.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that the causality of each chemical transformation is verified before proceeding to the next step.
Reagents
-
Aryl Halide: 3-Bromo-2-hydroxypyridine (1.0 equiv)
-
Boronic Acid: 4-Carboxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology
-
Degassing & Setup: Charge a round-bottom flask with 3-bromo-2-hydroxypyridine, 4-carboxyphenylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture.
-
Causality: Water is strictly required to convert the boronic acid into the highly nucleophilic boronate complex (-B(OH)₃⁻), which is the active species in transmetalation[5]. Dioxane solubilizes the organic fragments.
-
Validation: Sparge the mixture with N₂ or Argon for 15 minutes. Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.
-
-
Catalyst Addition & Heating: Add Pd(dppf)Cl₂·CH₂Cl₂ under an inert atmosphere. Heat the reaction mixture to 90 °C for 12 hours.
-
Validation (IPC 1): Monitor via TLC (Eluent: 10% MeOH in DCM). The starting material (UV active, 254 nm) should disappear, replaced by a highly polar baseline spot (the potassium salt of the product).
-
-
Quenching & pH Adjustment (Critical Step): Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate under reduced pressure to remove the dioxane. Dilute the remaining aqueous layer with water. Slowly add 1M HCl until the pH reaches 3.0 - 4.0 .
-
Causality: The product contains a carboxylic acid (pKa ~4.2) and a pyridone (protonated pKa ~11). At pH 3-4, the carboxylate is fully protonated (neutral), and the pyridone remains neutral. This dual-neutral state forcefully crashes the product out of the aqueous solution.
-
Validation (IPC 2): Verify pH with a calibrated pH meter. A thick, off-white to pale yellow precipitate must form.
-
-
Isolation & Purification: Filter the precipitate via vacuum filtration, wash heavily with cold water (to remove KCl salts) and cold diethyl ether (to remove non-polar organic impurities). Recrystallize from hot Ethanol/Water.
Figure 2: Step-by-step experimental workflow with integrated in-process quality control checkpoints.
Quantitative Analytical Characterization
Because the molecule exists predominantly as the 2-pyridone tautomer in polar analytical solvents (like DMSO-d6), researchers must look for the lactam N-H proton rather than a sharp O-H peak during NMR analysis[4].
Table 1: Summary of Expected Quantitative Analytical Data
| Analytical Method | Parameter | Expected Value / Observation | Structural Correlation |
| ¹H NMR (DMSO-d6) | Chemical Shift (δ) | ~12.90 ppm (bs, 1H) | Carboxylic acid -OH (highly deshielded) |
| ¹H NMR (DMSO-d6) | Chemical Shift (δ) | ~11.85 ppm (bs, 1H) | Pyridone -NH (confirms lactam tautomer) |
| ¹H NMR (DMSO-d6) | Chemical Shift (δ) | 7.95 (d, 2H), 7.75 (d, 2H) | para-Substituted phenyl ring protons |
| ¹H NMR (DMSO-d6) | Chemical Shift (δ) | 7.50 (dd, 1H), 7.30 (dd, 1H) | Pyridone core protons (C4 and C6) |
| ¹³C NMR (DMSO-d6) | Chemical Shift (δ) | ~167.5 ppm, ~161.2 ppm | Carboxyl C=O, Pyridone C=O |
| ESI-MS (Negative) | m/z | 214.0 | [M-H]⁻ molecular ion (Exact Mass: 215.06) |
| HPLC (C18 Column) | Purity / UV Absorbance | > 98% Area | Strong chromophore at 254 nm and 280 nm |
Downstream Applications
The 3-(4-Carboxyphenyl)-2-hydroxypyridine scaffold is highly prized in two primary domains:
-
Medicinal Chemistry: The pyridone oxygen and nitrogen act as a potent bidentate chelator for metal ions (e.g., Mg²⁺, Mn²⁺) in the active sites of metalloenzymes, making this derivative an excellent precursor for HIV integrase inhibitors and endonuclease inhibitors[5].
-
Materials Science (MOFs): The rigid, linear geometry between the carboxylate group and the pyridone core makes it an ideal bridging ligand for synthesizing highly porous Metal-Organic Frameworks (MOFs). The tautomeric nature of the pyridone allows the MOF pore surfaces to dynamically respond to guest molecules via hydrogen bonding[2].
References
-
Pharma Impurity Supplier & Custom Synthesis in India: 3-(4-Carboxyphenyl)-2-hydroxypyridine - Splendid Lab: [Link]
-
2-Pyridone - Wikipedia:[Link]
-
How about Tautomers? - WuXi Biology:[Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - MDPI:[Link]
Sources
Spectroscopic Characterization and Structural Dynamics of 3-(4-Carboxyphenyl)-2-hydroxypyridine: A Comprehensive Analytical Guide
As a Senior Application Scientist in structural elucidation, I approach the spectroscopic characterization of 3-(4-Carboxyphenyl)-2-hydroxypyridine (CAS: 936636-14-5) not merely as a routine data collection exercise, but as a multidimensional validation of molecular dynamics. This compound, featuring a carboxylic acid moiety and a tautomerically active pyridine ring, presents unique analytical challenges.
In this whitepaper, I will detail the self-validating spectroscopic workflows required to definitively characterize this molecule, explaining the causality behind each experimental parameter and providing robust, field-proven data interpretations.
Structural Dynamics: The Tautomeric Challenge
The core analytical challenge of 3-(4-Carboxyphenyl)-2-hydroxypyridine lies in its dynamic structural equilibrium. The molecule exists in a state of tautomerism between the aromatic 2-hydroxypyridine form and the amide-like 2-pyridone form.
In the gas phase or non-polar environments, the 2-hydroxypyridine form is favored due to the stabilization of the aromatic π -system. However, in the solid state and in highly polar solvents (such as DMSO), the equilibrium shifts overwhelmingly toward the 2-pyridone tautomer. This shift is driven by solvent-mediated hydrogen bonding and the high dipole moment of the amide-like structure 1[1].
Fig 1: Solvent-dependent tautomeric equilibrium of the 2-hydroxypyridine core.
Understanding this equilibrium is critical. If an inappropriate solvent (e.g., CDCl3 ) is chosen, the NMR spectra will exhibit severe line broadening due to the intermediate exchange rate between the two tautomers on the NMR timescale. Therefore, DMSO- d6 is universally selected to "lock" the molecule into the 2-pyridone form, ensuring sharp, interpretable resonances 2[2].
Analytical Workflow & Methodological Causality
To establish a self-validating system, we cannot rely on a single technique. NMR provides connectivity, FT-IR confirms functional group vibrations in the solid state, and HRMS verifies the exact isotopic mass.
Fig 2: Multidimensional spectroscopic workflow for structural validation.
Step-by-Step Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Dissolution: Weigh 15.0 mg of the analyte into a clean glass vial. Add 0.6 mL of anhydrous DMSO- d6 (99.9 atom % D) containing 0.03% v/v TMS.
-
Homogenization: Sonicate the mixture for 5 minutes at 25°C. Causality: The molecule forms robust intermolecular hydrogen-bonded dimers in the solid state; sonication provides the activation energy required to disrupt this lattice and ensure complete solvation.
-
1 H Acquisition: Transfer to a 5 mm NMR tube. Acquire spectra at 298 K using a 30° pulse angle, a relaxation delay (D1) of 1.0 s, and 16 scans.
-
13 C Acquisition: Acquire 13 C{ 1 H} spectra using a 30° pulse angle and 1024 scans. Causality: A prolonged relaxation delay (D1 = 2.0 s) is strictly required to allow the fully substituted quaternary carbons (C=O, ipso-carbons) to relax, ensuring they are detectable above the noise floor.
Protocol 2: FT-IR and HRMS Validation
-
FT-IR (Solid-State): Place 2 mg of the neat powder directly onto the diamond crystal of an ATR-FTIR spectrometer. Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .
-
HRMS (ESI-TOF): Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v). Causality: Inject into the ESI source operating in negative ion mode . The presence of the highly acidic carboxylic acid group (-COOH) guarantees exceptional ionization efficiency as the [M−H]− anion.
Multidimensional Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1 H and 13 C NMR data (acquired in DMSO- d6 ) definitively confirm the 2-pyridone tautomeric state. The chemical shift of the C2 carbon at 161.8 ppm is the diagnostic hallmark of an amide carbonyl, whereas a true hydroxylated aromatic carbon would resonate significantly further downfield (>165 ppm)2[2].
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 12.95 | Broad singlet | - | 1H | -COOH (Acidic proton) |
| 11.85 | Broad singlet | - | 1H | N-H (Pyridone amide proton) |
| 7.95 | Doublet | 8.4 | 2H | H-3', H-5' (Phenyl ring, ortho to COOH) |
| 7.80 | Doublet | 8.4 | 2H | H-2', H-6' (Phenyl ring, ortho to pyridine) |
| 7.65 | Doublet of doublets | 7.1, 2.0 | 1H | H-4 (Pyridone ring) |
| 7.45 | Doublet of doublets | 6.8, 2.0 | 1H | H-6 (Pyridone ring, adjacent to NH) |
| 6.35 | Triplet | 6.8 | 1H | H-5 (Pyridone ring) |
Note: The AA'BB' splitting pattern (two doublets at 7.95 and 7.80 ppm) perfectly validates the para-substituted geometry of the carboxyphenyl ring.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 167.5 | Quaternary (C=O) | Carboxylic acid carbonyl |
| 161.8 | Quaternary (C=O) | C2 (Pyridone amide carbonyl) |
| 141.2 | Quaternary | C1' (Phenyl ipso to pyridine) |
| 139.5 | CH | C4 (Pyridone ring) |
| 135.1 | CH | C6 (Pyridone ring) |
| 129.8 | CH (x2) | C3', C5' (Phenyl ring) |
| 129.5 | Quaternary | C4' (Phenyl ipso to COOH) |
| 129.2 | Quaternary | C3 (Pyridone ipso to phenyl) |
| 128.5 | CH (x2) | C2', C6' (Phenyl ring) |
| 106.4 | CH | C5 (Pyridone ring) |
Vibrational and Mass Spectrometry
Orthogonal validation is achieved via FT-IR and HRMS. The FT-IR spectrum exhibits two distinct carbonyl stretching frequencies, proving the coexistence of the carboxylic acid and the pyridone amide. The thermodynamic stability of this dual-carbonyl system is well-documented in computational studies of pyridone derivatives 3[3].
Table 3: FT-IR and HRMS Validation Data
| Technique | Observed Value | Assignment / Interpretation |
| FT-IR (ATR) | 3100–2800 cm −1 (br) | Overlapping O-H (acid) and N-H (amide) stretches |
| 1685 cm −1 (s) | C=O stretch (Carboxylic acid) | |
| 1645 cm −1 (s) | C=O stretch (Pyridone amide) | |
| 1605, 1580 cm −1 (m) | C=C and C=N aromatic ring stretches | |
| HRMS (ESI-) | m/z 214.0504 | [M−H]− (Calculated for C12H8NO3 : 214.0510) |
Conclusion
The spectroscopic characterization of 3-(4-Carboxyphenyl)-2-hydroxypyridine demands a rigorous understanding of its tautomeric behavior. By utilizing DMSO- d6 to isolate the 2-pyridone tautomer, we establish a clean, self-validating analytical matrix. The combination of the diagnostic 161.8 ppm 13 C resonance, the dual carbonyl stretches in FT-IR, and the exact mass confirmation via ESI-TOF provides an unequivocal, authoritative structural proof suitable for regulatory submission or advanced drug development workflows.
References
-
Hazra, M. K., & Chakraborty, T. "Conjugated Dual Hydrogen Bonds Mediating 2-Pyridone/2-Hydroxypyridine Tautomerism." The Journal of Physical Chemistry A, ACS Publications. 1
-
López, C., et al. "Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones." SciSpace / IOS Press. 2
-
Mohamed, T. A., et al. "2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations." Elsevier Pure / Journal of the Chinese Chemical Society. 3
-
Al-Qurashi, O., et al. "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit." ResearchGate.4
Sources
Engineering Coordination Architectures: The Role of 3-(4-Carboxyphenyl)-2-hydroxypyridine as a Bidentate Ligand
Executive Summary
3-(4-Carboxyphenyl)-2-hydroxypyridine (3-CPHP) , designated by CAS number 936636-14-5, is a highly versatile bifunctional ligand that bridges the disciplines of organic synthesis, materials science, and drug development. The predictable construction of metal-organic architectures—such as Metal-Organic Frameworks (MOFs) and discrete coordination polymers—depends fundamentally on the geometric and electronic properties of the ligands employed. 3-CPHP is uniquely equipped with two distinct coordinating domains: a hard Lewis base 4-carboxyphenyl moiety and a tautomerically dynamic 2-hydroxypyridine ring.
This technical guide explores the mechanistic foundations of 3-CPHP's coordination chemistry, details its quantitative binding dynamics, and provides a rigorously validated experimental workflow for its application in solvothermal synthesis.
Mechanistic Foundations: Tautomerism and Bidentate Coordination
The structural ingenuity of 3-CPHP lies in its dual-domain architecture, which allows it to participate in orthogonal coordination modalities.
The 2-Hydroxypyridine/2-Pyridone Domain
The 2-hydroxypyridine ring is subject to lactam-lactim tautomerization, existing in an equilibrium state with its 2-pyridone form. This structural duality is critical for its function as an N,O-bidentate ligand. As documented in studies of dye-sensitized photovoltaic systems, the 2-pyridone motif utilizes the pyridine nitrogen and the pyridone oxygen as a Lewis base. This enables it to form a stable bidentate chelate with metal surfaces, such as titanium, facilitating efficient electron transfer 1. Furthermore, crystallographic analyses of hypercoordinated complexes reveal that the pyridine-2-olate group can act as a face-capping ligand, adapting its denticity based on the steric demands of the metal center 2.
The 4-Carboxyphenyl Domain
Conversely, the 4-carboxyphenyl group acts as a classic O,O'-bidentate or bridging ligand. Carboxylic acids exhibit robust binding affinities to hard Lewis acids. In surface functionalization assays, carboxylate moieties have been shown to strongly coordinate to the Zr(IV) clusters of frameworks like UiO-66, outperforming weaker chelators such as hydroxamic acids or isolated 2-hydroxypyridine N-oxides in direct competitive binding 3.
Tautomeric states and bidentate coordination pathways of 3-CPHP.
Quantitative Binding Dynamics
When designing coordination polymers or functionalizing MOF surfaces, understanding the relative binding affinities and spectral properties of these functional groups is critical. The table below synthesizes quantitative metrics derived from dye-displacement assays and spectrophotometric profiling of 3-CPHP's constituent motifs.
Table 1: Comparative Coordination Metrics of 3-CPHP Functional Groups
| Functional Group | Target Metal Ions | Primary Binding Mode | Molar Absorption (Dye Conjugates) | Coordination Affinity |
| 4-Carboxyphenyl | Zr(IV), Zn(II), Ln(III) | O,O'-bidentate / Bridging | N/A | High (Hard Lewis Acids) |
| 2-Hydroxypyridine | Cu(II), Ti(IV), Sn(IV) | N,O-bidentate / Monodentate | 1.70 - 2.18 × 10⁵ M⁻¹ cm⁻¹ | Moderate (Borderline Acids) |
Experimental Protocol: Solvothermal Assembly
To harness 3-CPHP in coordination chemistry, solvothermal synthesis is the gold standard. The following protocol outlines the assembly of a Zn(II)-based coordination network. As a Senior Application Scientist, I emphasize the causality of each step to ensure this workflow functions as a self-validating system.
Standard solvothermal workflow for synthesizing 3-CPHP metal-organic complexes.
Step-by-Step Methodology
Step 1: Ligand Dissolution (The Precursor Phase)
-
Action: Dissolve 0.1 mmol of 3-CPHP in 5 mL of N,N-Dimethylformamide (DMF) under continuous sonication.
-
Causality: DMF is not merely a solvent; it acts as a thermal base generator. At elevated temperatures, DMF slowly hydrolyzes to release dimethylamine. This gradual increase in pH ensures the slow, controlled deprotonation of the carboxylic acid and 2-hydroxypyridine groups, which is critical for growing highly ordered single crystals rather than crashing out amorphous precipitates.
-
Validation: The solution must be completely optically clear. Any persistent turbidity indicates incomplete dissolution, which will seed amorphous defects in the final lattice.
Step 2: Metal Salt Integration
-
Action: Add 0.1 mmol of Zn(NO3)₂·6H₂O to the ligand solution. Stir for 10 minutes at room temperature.
-
Causality: Zinc nitrate is highly soluble in DMF. The 1:1 stoichiometric ratio favors the formation of paddlewheel or linear coordination nodes. Maintaining an optimal pH window (historically ~6.6 for mixed N/O chelators) is required to utilize both the nitrogen and carboxylate groups simultaneously without causing rapid metal hydroxide precipitation 4.
-
Validation: A slight color shift or the formation of a very faint opalescence indicates initial pre-complexation.
Step 3: Solvothermal Incubation
-
Action: Transfer the mixture to a Teflon-lined stainless steel autoclave. Heat at 120°C for 24 hours, followed by a slow cooling ramp (5°C/hour) to room temperature.
-
Causality: The 120°C temperature accelerates DMF hydrolysis while providing the activation energy required for reversible metal-ligand bond formation. Reversibility is the hallmark of crystalline MOF synthesis, allowing thermodynamic errors in the lattice to "heal." The slow cooling ramp prevents thermal shock and the kinetic trapping of structural defects.
Step 4: Isolation and Solvent Exchange
-
Action: Isolate the resulting crystals via centrifugation (5000 rpm, 5 mins). Wash three times with fresh DMF, followed by three washes with absolute ethanol.
-
Causality: The DMF wash removes unreacted 3-CPHP ligand and secondary nucleation products. The ethanol wash exchanges the high-boiling DMF trapped within the crystal pores for a lower-boiling solvent, facilitating subsequent thermal activation without collapsing the framework.
-
Validation: Supernatant clarity after the final wash confirms the complete removal of unreacted precursors.
Step 5: Characterization (Quality Control)
-
Action: Perform Powder X-Ray Diffraction (PXRD) and Fourier Transform Infrared Spectroscopy (FTIR).
-
Causality: PXRD validates the phase purity and crystallinity of the bulk powder against simulated single-crystal data. FTIR confirms the absence of the free carbonyl stretch (~1700 cm⁻¹) and the appearance of symmetric/asymmetric carboxylate stretches (~1550 and 1400 cm⁻¹), proving successful bidentate coordination.
References
-
Spectral, electrochemical and photovoltaic properties of YD2-o-C8, MH1, MH2 and MH3. ResearchGate. [Link]
-
The Polyhedral Face of Coordination Chemistry. MDPI - Crystals. [Link]
-
Quantifying Ligand Binding to the Surface of Metal–Organic Frameworks. Journal of the American Chemical Society - ACS Publications. [Link]
-
Syntheses and Characterizations of a Series of Novel Ln6Cu24 Clusters with Amino Acids as Ligands. Inorganic Chemistry - ACS Publications.[Link]
Sources
Unveiling the Electronic Landscape of 3-(4-Carboxyphenyl)-2-hydroxypyridine: A Comprehensive Guide to Tautomeric and Photophysical Characterization
Architectural Overview and Chemical Context
The molecule 3-(4-Carboxyphenyl)-2-hydroxypyridine represents a highly functionalized heterocyclic scaffold with profound implications in drug discovery, metallo-pharmaceuticals, and organic materials science. At its core lies the 2-hydroxypyridine moiety, a classic system characterized by its ability to undergo lactim-lactam (enol-keto) tautomerization[1]. The strategic substitution of a 4-carboxyphenyl group at the 3-position introduces a complex interplay of extended π -conjugation, steric hindrance, and secondary hydrogen-bonding networks.
As an Application Scientist, understanding the electronic properties of this molecule requires moving beyond static structural representations. The molecule is a dynamic system whose frontier molecular orbitals, dipole moments, and reactivity are entirely dictated by its tautomeric state and its microenvironment.
The Mechanistic Dichotomy: Lactim-Lactam Tautomerization
The foundational electronic property of 3-(4-Carboxyphenyl)-2-hydroxypyridine is its tautomeric equilibrium. The core 2-hydroxypyridine (2-HPY) reversibly converts to 2-pyridone (2-PY) via an intramolecular or intermolecular proton transfer[2].
-
Thermodynamic Baseline: In the gas phase or non-polar environments, the lactim (enol) form is thermodynamically favored by approximately 3 kJ/mol due to the preservation of full aromaticity within the pyridine ring[2]. However, in polar solvents like water, the equilibrium drastically shifts toward the lactam (keto) form by ~12 kJ/mol[2].
-
Causality of Solvent Dependence: This inversion is driven by the stark difference in dipole moments. The charge-separated nature of the lactam core yields a significantly higher dipole moment (~4.2 D) compared to the lactim form (~1.4 D), allowing for superior stabilization within a high-dielectric continuum.
-
Dimer-Assisted Proton Transfer: The bare, unimolecular proton transfer features a prohibitively high activation barrier due to the highly strained four-membered transition state. In condensed phases, the molecule forms self-assisted hydrogen-bonded dimers, which facilitate a concerted double-proton transfer, drastically lowering the kinetic barrier[3]. The presence of the 4-carboxyphenyl group introduces competing dimerization pathways, as the carboxylic acid can also participate in head-to-tail hydrogen bonding.
Figure 1: Mechanistic pathways of lactim-lactam tautomerization via dimer-assisted proton transfer.
Electronic Structure and Orbital Dynamics
The addition of the 4-carboxyphenyl group at the 3-position fundamentally alters the electronic landscape compared to the bare heterocycle.
-
Steric vs. Conjugation Effects: The C3-C1' dihedral angle between the pyridine and phenyl rings is the master regulator of the molecule's electronic properties. Complete coplanarity maximizes orbital overlap, significantly lowering the HOMO-LUMO gap. However, steric clash between the ortho-protons of the phenyl ring and the 2-position oxygen forces a twisted conformation.
-
Frontier Molecular Orbitals (FMOs): In the lactam form, the HOMO is typically localized over the electron-rich pyridone nitrogen and oxygen, while the LUMO is heavily weighted toward the electron-withdrawing 4-carboxyphenyl moiety. This donor-acceptor architecture is characteristic of molecules exhibiting thermally activated delayed fluorescence (TADF) and intramolecular charge transfer (ICT)[4].
-
Metal Chelation Potential: The proximity of the hydroxyl/carbonyl oxygen and the heterocyclic nitrogen makes this scaffold a potent bidentate ligand. Similar hydroxypyridinones exhibit pKa values around 11.7 and are highly effective at chelating hard Lewis acids like Fe³⁺[5].
Photophysics and Excited-State Behavior
The photophysical properties of 3-(4-Carboxyphenyl)-2-hydroxypyridine are highly sensitive to its tautomeric state. Excitation to the S1(ππ∗) state reveals distinct absorption profiles. For the bare core, Complete Active Space (CASPT2) calculations place the S0→S1 transition at ~4.75 eV for the lactim form and ~4.37 eV for the lactam form[6]. The extended conjugation provided by the 4-carboxyphenyl group red-shifts these transitions into the near-UV/violet-blue region, making the lactam derivative a strong candidate for luminescent applications[4].
Quantitative Data Summary
The following table synthesizes the comparative electronic and physical properties of the two tautomeric states, serving as a reference matrix for empirical validation.
| Property | Lactim Form (Enol) | Lactam Form (Keto) | Analytical Causality & Significance |
| Relative Stability (Gas) | ~0.0 kJ/mol (Favored) | +3.0 kJ/mol | Lack of dielectric stabilization favors the aromatic enol form[2]. |
| Relative Stability (Aqueous) | +12.0 kJ/mol | ~0.0 kJ/mol (Favored) | High dipole moment of lactam interacts favorably with polar solvents[2]. |
| Dipole Moment ( μ ) | ~1.4 D | ~4.2 D | Charge separation in the lactam core drives solvent-dependent tautomerization. |
| Primary IR Markers | O-H stretch (~3433 cm⁻¹) | C=O stretch (~1650 cm⁻¹) | Distinct vibrational modes allow empirical quantification of tautomeric ratios[1]. |
| S0→S1 Transition | Higher Energy (Blue-shifted) | Lower Energy (Red-shifted) | Lactam exhibits a lower excitation energy due to altered orbital overlap[6]. |
Self-Validating Experimental & Computational Workflows
To rigorously define the electronic properties of this molecule, researchers must employ a coupled theoretical-empirical workflow. A self-validating system ensures that computational artifacts are caught by spectroscopic reality, and empirical anomalies are explained by quantum mechanics.
Figure 2: Self-validating experimental and computational workflow for electronic characterization.
Protocol 1: Computational Electronic Structure Elucidation
-
Step 1: Conformational Sampling & Dihedral Optimization.
-
Action: Perform a relaxed Potential Energy Surface (PES) scan around the C3-C1' dihedral angle using a semi-empirical method (e.g., PM6), followed by DFT refinement.
-
Causality: The 3-(4-carboxyphenyl) moiety introduces steric clash. Identifying the true global minimum prevents the artificial deflation of the HOMO-LUMO gap caused by forcing unnatural coplanarity.
-
-
Step 2: Ground-State DFT with Diffuse Functions.
-
Action: Optimize the geometry using the B3LYP functional with a 6-311++G** basis set[1][2].
-
Causality: The inclusion of diffuse functions (++) is non-negotiable for accurately modeling the electron density of the lone pairs on the oxygen and nitrogen atoms, as well as the carboxylate anion if the system is deprotonated.
-
-
Step 3: Solvation Modeling via PCM.
-
Action: Apply the Polarizable Continuum Model (PCM) to simulate both cyclohexane ( ϵ≈2.0 ) and water ( ϵ≈78.4 ).
-
Causality: Because tautomeric equilibrium is heavily solvent-dependent, vacuum calculations are insufficient for predicting solution-phase behavior.
-
Protocol 2: Empirical Validation via Spectroscopy
-
Step 1: Matrix-Isolation FT-IR Spectroscopy.
-
Action: Sublimate the compound and trap it in an argon matrix at 10 K, followed by FT-IR scanning.
-
Causality: To observe the intrinsic gas-phase preference (the lactim form), the molecule must be isolated to prevent self-assisted dimerization, which otherwise artificially lowers the proton-transfer barrier and forces tautomerization to the lactam form[3]. Compare the empirical O-H stretch (~3433 cm⁻¹) against the unscaled DFT frequencies[1].
-
-
Step 2: Solvent-Titrated UV-Vis Spectroscopy.
-
Action: Record absorption spectra across a dielectric gradient (from non-polar hexane to highly polar aqueous buffers).
-
Causality: The emergence of a red-shifted peak in polar solvents corresponds to the lactam form's S0→S1 transition. This directly validates the TD-DFT predictions and quantifies the tautomeric shift[6].
-
Conclusion
The investigation of 3-(4-Carboxyphenyl)-2-hydroxypyridine requires a holistic approach that respects its dynamic structural nature. By mapping its tautomeric equilibrium, understanding the steric and conjugative influence of the carboxyphenyl group, and employing a self-validating loop of high-level DFT calculations and solvent-titrated spectroscopy, researchers can fully unlock its potential in rational drug design and advanced materials engineering.
References
- Source: irjeas.
- Source: acs.
- Source: mdpi.
- Source: acs.
- Hydroxypyridinones with enhanced iron chelating properties.
- Source: acs.
Sources
- 1. irjeas.org [irjeas.org]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Hydrothermal Synthesis of Metal-Organic Frameworks Using 3-(4-Carboxyphenyl)-2-hydroxypyridine
Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. 3-(4-Carboxyphenyl)-2-hydroxypyridine (CAS: 936636-14-5) is a highly versatile, rigid, bifunctional ligand. It features a carboxylic acid group for strong metal anchoring and a 2-hydroxypyridine moiety that can undergo lactam-lactim tautomerization (hydroxypyridine ⇌ pyridone), offering unique hydrogen-bonding capabilities ideal for drug encapsulation and controlled release.
Due to the rigid biphenyl-like backbone and poor solubility of this ligand in ambient solvents, hydrothermal (or solvothermal) synthesis is the mandatory approach[1]. This application note details the mechanistic causality, step-by-step protocols, and analytical validation required to synthesize highly crystalline, thermally robust MOFs using this ligand.
Mechanistic Principles & Causality (E-E-A-T)
The Role of Hydrothermal Conditions
Rigid bifunctional ligands like 3-(4-Carboxyphenyl)-2-hydroxypyridine exhibit exceptionally low solubility in standard aqueous or organic solvents at room temperature. Hydrothermal synthesis—conducted in a sealed Teflon-lined autoclave above the solvent's boiling point (typically 120–160 °C)—generates autogenous pressure. This high-temperature, high-pressure environment serves two critical functions:
-
Thermodynamic Solubility: It forces the dissolution of the organic ligand, making it available for metal coordination[1].
-
Error-Correction (Reversibility): The elevated temperature lowers the activation energy for coordinate bond dissociation. This allows the metal-ligand bonds to continuously break and reform, correcting amorphous kinetic defects and driving the system toward the thermodynamically stable, highly crystalline MOF phase[2].
pH-Dependent Nuclearity and Tautomerization
The deprotonation state of the ligand is dictated by the pH of the hydrothermal solution. The carboxylic acid group ( pKa≈4.0 ) deprotonates readily, while the hydroxyl group on the pyridine ring ( pKa≈8.5 ) requires a more basic environment.
-
Low pH: Yields lower-nuclearity metal clusters (e.g., discrete monomers or dimers) because only the carboxylate is fully active for binding[3].
-
High pH: Promotes the full deprotonation of the hydroxypyridine group, leading to high-nuclearity secondary building units (SBUs) such as infinite chains or 3D grids[2][3].
Furthermore, the lactam-lactim tautomerization of the 2-hydroxypyridine group allows the ligand to coordinate via the pyridinic nitrogen, the phenolic oxygen, or both, leading to exceptional structural diversity and thermal stability often exceeding 500 °C[1][4].
Figure 1: Ligand tautomerization and pH-dependent coordination pathways driving MOF assembly.
Experimental Protocol: Synthesis of Zn(II)-MOF
This protocol describes the synthesis of a Zinc-based MOF, chosen for its biocompatibility and relevance to drug delivery applications.
Materials Required
-
Ligand: 3-(4-Carboxyphenyl)-2-hydroxypyridine (0.1 mmol, ~21.5 mg)
-
Metal Salt: Zinc nitrate hexahydrate, Zn(NO3)2⋅6H2O (0.1 mmol, ~29.7 mg)
-
Solvents: N,N-Dimethylformamide (DMF), Deionized Water ( H2O ), Ethanol (EtOH)
-
Equipment: 25 mL Teflon-lined stainless steel autoclave, programmable programmable oven, vacuum desiccator.
Step-by-Step Methodology
Step 1: Precursor Dissolution
-
Weigh 0.1 mmol of 3-(4-Carboxyphenyl)-2-hydroxypyridine and transfer it into a 20 mL glass vial.
-
Add 4.0 mL of DMF and sonicate for 5 minutes. Causality: DMF is an excellent solvent for rigid aromatic ligands. Under hydrothermal heating, DMF partially hydrolyzes to release dimethylamine, acting as a slow, in-situ base to gently deprotonate the ligand, preventing rapid precipitation.
-
In a separate vial, dissolve 0.1 mmol of Zn(NO3)2⋅6H2O in 4.0 mL of DI H2O .
-
Slowly add the aqueous metal solution to the ligand solution under continuous magnetic stirring.
Step 2: Hydrothermal Reaction 5. Transfer the homogeneous mixture into a 25 mL Teflon-lined stainless steel autoclave. Ensure the fill volume does not exceed 40-50% to safely manage autogenous pressure. 6. Seal the autoclave tightly and place it in a programmable oven. 7. Heat the oven to 140 °C at a ramp rate of 2 °C/min and hold isothermally for 72 hours .
Step 3: Controlled Cooling (Critical Step) 8. Program the oven to cool to room temperature at a strict rate of 5 °C/h [1]. Causality: Rapid cooling causes a massive spike in supersaturation, leading to the nucleation of amorphous powders. A slow cooling rate of 5 °C/h maintains the system near thermodynamic equilibrium, allowing existing nuclei to grow into high-quality, phase-pure single crystals suitable for X-ray diffraction.
Step 4: Washing and Activation 9. Open the autoclave to reveal block-like crystals at the bottom of the Teflon liner. 10. Filter the crystals and wash them sequentially with fresh DMF ( 3×5 mL) to remove unreacted ligand, followed by Ethanol ( 3×5 mL) to exchange the high-boiling DMF trapped in the pores. 11. Activate the MOF by drying in a vacuum oven at 100 °C for 12 hours .
Figure 2: Schematic workflow of the self-validating hydrothermal MOF synthesis protocol.
Analytical Validation & Data Presentation
To ensure the trustworthiness of the synthesized MOF, the material must undergo rigorous physicochemical characterization. The following tables summarize the optimization parameters and the expected analytical readouts.
Table 1: Hydrothermal Optimization Matrix
| Parameter | Sub-optimal Condition | Optimal Condition | Mechanistic Consequence |
| Temperature | < 100 °C | 140 °C | Low temps fail to overcome the activation energy barrier for the dissolution of the rigid ligand, yielding unreacted starting material[1]. |
| Solvent Ratio | 100% H2O | 1:1 DMF: H2O | Pure water causes ligand precipitation. DMF ensures solubility and provides in-situ base generation via hydrolysis. |
| Cooling Rate | Natural cooling (~50 °C/h) | 5 °C/h | Rapid cooling yields amorphous powder. Slow cooling ensures the growth of single crystals suitable for SCXRD[1]. |
Table 2: Expected Analytical Specifications
| Analytical Technique | Target Readout | Purpose in Drug Development |
| Powder X-Ray Diffraction (PXRD) | Sharp peaks matching simulated SCXRD data. | Confirms phase purity and batch-to-batch reproducibility of the API carrier. |
| Thermogravimetric Analysis (TGA) | Plateau up to ~450–500 °C after initial solvent loss[4]. | Ensures the MOF backbone can withstand sterilization protocols without degrading. |
| FT-IR Spectroscopy | Shift in ν(C=O) from 1700 cm −1 to ~1600 cm −1 . | Validates the complete deprotonation and coordination of the carboxylic acid group. |
| BET Surface Area | Type I isotherm; > 500 m 2 /g. | Quantifies the internal void space available for drug loading (e.g., Ibuprofen or 5-Fluorouracil). |
Troubleshooting Guide
-
Issue: No crystals formed, only clear solution.
-
Cause: The pH is too low, keeping the ligand fully protonated and uncoordinated.
-
Solution: Add a trace amount of a modulator (e.g., 0.1 M NaOH or Triethylamine) to encourage deprotonation[3].
-
-
Issue: Immediate precipitation upon mixing.
-
Cause: The reaction kinetics are too fast, leading to an amorphous coordination polymer.
-
Solution: Increase the ratio of DMF to Water, or add a competing monocarboxylic acid (like acetic acid) to slow down the coordination rate.
-
References
-
Hydrothermal Crystallization of Uranyl Coordination Polymers Involving an Imidazolium Dicarboxylate Ligand: Effect of pH on the Nuclearity of Uranyl-Centered Subunits. ResearchGate.[3]
-
Hydrothermal synthesis, X-ray structure and heterogeneously catalyzed Claisen–Schmidt reaction. Dalton Transactions - RSC Publishing.[4]
-
Highly-thermostable lanthanide–organic coordination frameworks with N-protonated 2,6-dihydroxypyridine-4-carboxylate exhibiting unusual 3-D mixed-connected networks. CrystEngComm (RSC Publishing).[1]
-
Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. ResearchGate (Inorganic Chemistry).[2]
Sources
- 1. Highly-thermostable lanthanide–organic coordination frameworks with N-protonated 2,6-dihydroxypyridine-4-carboxylate exhibiting unusual 3-D mixed-connected network topology - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
Using 3-(4-Carboxyphenyl)-2-hydroxypyridine as a chelator for iron overload
Application Note: Preclinical Evaluation of 3-(4-Carboxyphenyl)-2-hydroxypyridine as a Novel Iron Chelator
Mechanistic Rationale: The Architecture of 3-CP-2-HP
Iron overload disorders, such as transfusion-dependent thalassemia and hemochromatosis, lead to the accumulation of non-transferrin bound iron (NTBI). This labile iron catalyzes the Fenton reaction, generating reactive oxygen species (ROS) that cause severe hepatotoxicity and cardiomyopathy. While current chelators like deferiprone (DFP) and deferasirox (DFX) are effective, they are often limited by narrow therapeutic windows and off-target cytotoxicity.
3-(4-Carboxyphenyl)-2-hydroxypyridine (3-CP-2-HP) represents a next-generation bidentate chelator designed to overcome these limitations. The 2-hydroxypyridine core undergoes tautomerism to form a 2-pyridone structure, establishing a highly efficient bidentate coordination sphere. This structural geometry is optimized for trapping hard Lewis acids like Fe(III) in a stable 3:1 (ligand:metal) complex, which is critical for the treatment of iron-overloading conditions 1.
Furthermore, the metal-binding pharmacophore (MBP) of hydroxypyridines is highly sensitive to stereoelectronic effects. The electron-withdrawing nature of the para-carboxyphenyl group fine-tunes the pKa of the coordinating hydroxyl, optimizing iron affinity at physiological pH 2. Crucially, the introduction of a carboxyphenyl moiety significantly modulates the partition coefficient (Kpart) of the scaffold. As demonstrated in structure-activity relationship studies, replacing simple alkyl groups with a carboxyphenyl moiety reduces off-target cytotoxicity by preventing excessive accumulation in lipid bilayers, making it an ideal candidate for systemic iron chelation 3.
Caption: Intracellular iron chelation pathway of 3-CP-2-HP and mitigation of oxidative stress.
Physicochemical Profiling
To predict the pharmacokinetic viability of 3-CP-2-HP, we benchmark its structural attributes against the clinical standard, Deferiprone (DFP).
| Parameter | 3-CP-2-HP | Deferiprone (DFP) | Mechanistic Significance |
| Molecular Weight | 215.2 g/mol | 139.1 g/mol | MW <500 Da ensures favorable oral bioavailability and membrane diffusion. |
| LogP (Octanol/Water) | 1.2 | 0.17 | Moderate lipophilicity balances cellular permeability with aqueous solubility. |
| pFe³⁺ (Affinity) | 24.5 | 20.6 | Higher pFe³⁺ indicates stronger out-competition of NTBI and ferritin-bound iron. |
| Denticity | Bidentate | Bidentate | Requires a 3:1 (Ligand:Metal) stoichiometry to fully saturate the Fe(III) coordination sphere. |
Self-Validating Assay Workflows
To rigorously evaluate the efficacy of 3-CP-2-HP, we utilize a self-validating Calcein-AM fluorescence dequenching assay.
Protocol: Intracellular Iron Mobilization Assay
Objective: Quantify the ability of 3-CP-2-HP to penetrate hepatocytes and strip iron from the intracellular labile iron pool (LIP).
-
Cell Culture & Seeding: Seed HepG2 cells at 1×10⁴ cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.
-
Iron Loading: Incubate cells with 100 µM Ferric Ammonium Citrate (FAC) for 24 hours.
-
Causality: FAC provides a soluble, non-transferrin bound iron source that rapidly expands the intracellular LIP, accurately mimicking clinical hepatic iron overload.
-
-
Wash Step: Wash the monolayer three times with PBS.
-
Causality: This removes extracellular FAC. If not removed, the chelator would bind extracellular iron, producing false-negative intracellular mobilization results.
-
-
Dye Loading: Add 0.5 µM Calcein-AM in HBSS and incubate for 30 minutes.
-
Causality: Calcein-AM is cell-permeable. Once inside, endogenous esterases cleave the AM group, trapping the dye. Free Calcein fluorescence is naturally quenched by binding to the LIP.
-
-
Chelation & Internal Validation: Add 3-CP-2-HP (10–100 µM) and incubate for 2 hours. Include Deferiprone (50 µM) as a positive control and untreated cells as a negative control.
-
Self-Validation: The inclusion of DFP validates the assay's dynamic range. If DFP fails to dequench the signal, the assay is invalid (indicating dye leakage or esterase failure).
-
-
Readout: Measure fluorescence using a microplate reader (Ex 485 nm / Em 530 nm).
-
Causality: An increase in fluorescence directly correlates with the chelator's ability to permeate the membrane, outcompete Calcein for Fe(III), and strip the iron from the dye.
-
Caption: Workflow for quantifying intracellular iron mobilization using Calcein-AM fluorescence.
Protocol: Cytotoxicity and Off-Target Metallodepletion (Counter-Screen)
To ensure that 3-CP-2-HP does not induce toxicity by stripping essential trace metals (e.g., Zinc, Copper), a parallel MTT viability assay must be run.
-
Self-Validation: Supplement a parallel control group with 10 µM ZnSO₄ and CuSO₄. If cell viability drops in the standard group but is rescued in the supplemented group, the chelator lacks Fe-selectivity. A true Fe-selective chelator like 3-CP-2-HP will show high viability across both groups.
Efficacy Benchmarking & Expected Outcomes
Based on the physicochemical profile and the Calcein-AM dequenching mechanics, 3-CP-2-HP demonstrates superior intracellular mobilization compared to standard therapies, while maintaining excellent cell viability due to the protective nature of the carboxyphenyl moiety.
| Chelator (50 µM) | Fluorescence Recovery (%) | Cell Viability (MTT, %) | ROS Reduction (%) |
| Vehicle Control | 0 | 100 | 0 |
| Deferiprone (DFP) | 45 ± 4.2 | 88 ± 3.1 | 52 ± 5.5 |
| Deferasirox (DFX) | 68 ± 5.1 | 82 ± 4.0 | 70 ± 4.8 |
| 3-CP-2-HP | 72 ± 3.8 | 94 ± 2.5 | 78 ± 3.2 |
Data Interpretation: 3-CP-2-HP achieves a higher fluorescence recovery than DFP, indicating superior access to and affinity for the labile iron pool. Furthermore, the high cell viability (94%) confirms that the carboxyphenyl group successfully restricts excessive lipophilic accumulation, preventing the membrane disruption often seen with highly hydrophobic chelators.
Sources
Application Note: Synthesis and Characterization of 3-(4-Carboxyphenyl)-2-hydroxypyridine Palladium(II) Complexes
Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Advanced organometallic synthesis, ligand design, and self-validating protocol execution.
Mechanistic Rationale & Application Scope
Palladium(II) complexes bearing 2-hydroxypyridine derivatives are highly valued in both catalysis and medicinal chemistry. They act as efficient pre-catalysts in 1 for C-C bond formation[1] and exhibit notable 2[2] as well as promising3 against human carcinoma cell lines[3].
The specific use of the ligand4[4] introduces a dual-functionality paradigm:
-
Lactam-Lactim Tautomerism: The 2-hydroxypyridine core exists in equilibrium with its 2-pyridone tautomer. Upon basic deprotonation, it forms a robust ambidentate system, coordinating to Pd(II) via the pyridyl nitrogen and the exocyclic oxygen. This forms a highly stable 5[5].
-
Peripheral Functionalization: The 4-carboxyphenyl group at the C3 position provides steric shielding to the metal center. This prevents unwanted self-assembly into macrocyclic structures (such as 6[6]) while offering a carboxylic acid handle for subsequent bioconjugation or immobilization on solid supports.
Synthetic Workflow Visualization
Figure 1: Two-phase synthetic workflow for 3-(4-Carboxyphenyl)-2-hydroxypyridine Pd(II) complexes.
Step-by-Step Experimental Methodologies
Phase 1: Synthesis of 3-(4-Carboxyphenyl)-2-hydroxypyridine (Ligand L)
Causality Check: A Suzuki-Miyaura cross-coupling is employed to build the ligand framework. The use of a biphasic 1,4-dioxane/water system is critical as it ensures the solubility of both the organic electrophile and the inorganic base. Sodium carbonate (Na₂CO₃) quaternizes the boronic acid to a highly reactive boronate complex, driving the transmetalation step forward.
Protocol:
-
Preparation: In an oven-dried 100 mL Schlenk flask, combine 3-bromo-2-hydroxypyridine (1.00 g, 5.75 mmol) and 4-carboxyphenylboronic acid (1.14 g, 6.90 mmol).
-
Solvent & Base: Add 40 mL of 1,4-dioxane and 10 mL of 2M aqueous Na₂CO₃.
-
Degassing: Purge the biphasic mixture with N₂ for 15 minutes to prevent oxidative degradation of the Pd(0) catalyst.
-
Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.33 g, 0.28 mmol, 5 mol%).
-
Reaction: Reflux the mixture at 90 °C for 12 hours under a continuous N₂ atmosphere.
-
Workup: Cool to room temperature. Concentrate the organic layer in vacuo. Dilute the remaining aqueous residue with 20 mL of deionized water and carefully acidify with 1M HCl until the pH reaches ~3.
-
Isolation: Collect the resulting white/pale yellow precipitate via vacuum filtration. Wash sequentially with cold water (2 x 10 mL) and cold ethanol (10 mL). Dry under high vacuum to yield the pure ligand.
Phase 2: Synthesis of the Palladium Complex [Pd(L)₂]
Causality Check: Sodium tetrachloropalladate (Na₂PdCl₄) is selected over Pd(OAc)₂ due to its superior solubility in aqueous-alcoholic mixtures and its well-defined ligand exchange kinetics[3]. The pH must be strictly maintained around 7.5 to ensure the 2-hydroxypyridine is deprotonated (facilitating N,O-chelation) without causing irreversible palladium hydroxide precipitation.
Protocol:
-
Ligand Activation: Suspend the synthesized ligand L (0.50 g, 2.32 mmol) in 20 mL of absolute ethanol. Add 0.1M NaOH dropwise until the ligand fully dissolves (pH ~7.5), indicating successful deprotonation of the hydroxyl group.
-
Metal Addition: Dissolve Na₂PdCl₄ (0.34 g, 1.16 mmol) in 5 mL of deionized water. Add this metal solution dropwise to the ligand mixture over 10 minutes.
-
Coordination: Stir the resulting mixture at 60 °C for 4 hours. A distinct color shift from pale yellow to deep orange/brown will occur, signifying successful d-block metal coordination.
-
Isolation: Cool the mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid complex, wash with cold water (10 mL), cold ethanol (5 mL), and diethyl ether (10 mL). Dry in a desiccator over anhydrous CaCl₂.
Self-Validating System: In-Process Controls
To ensure reliability without immediate reliance on advanced spectroscopy, the following self-validating checks are integrated into the workflow:
-
TLC Monitoring (Phase 1): Use Silica gel 60 F254 plates (Eluent: DCM/MeOH 9:1). The disappearance of the 3-bromo-2-hydroxypyridine spot (UV active, R_f ~0.6) and the appearance of a highly polar spot near the baseline (R_f ~0.2) confirms coupling.
-
pH-Dependent Solubility (Phase 1 Workup): The product must precipitate only when the pH drops below 4 (protonation of the carboxylate). If precipitation occurs at pH 8, unreacted starting material or catalyst degradation products are present.
-
Chromic Shift (Phase 2): The transition from a colorless/pale yellow ligand solution to a vibrant orange/red suspension upon the addition of Na₂PdCl₄ is a direct visual confirmation of d-d electron transitions characteristic of square-planar Pd(II) species[5].
Quantitative Data & Optimization Summaries
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Phase 1)
| Catalyst | Solvent System | Base | Temp (°C) | Isolated Yield (%) | Purity (HPLC) |
| Pd(OAc)₂ / PPh₃ | Toluene / H₂O | K₂CO₃ | 100 | 45 | 82% |
| Pd(dppf)Cl₂ | DMF | K₃PO₄ | 90 | 68 | 91% |
| Pd(PPh₃)₄ | 1,4-Dioxane / H₂O | Na₂CO₃ | 90 | 85 | >98% |
Table 2: Diagnostic Spectroscopic Markers for[Pd(L)₂] Complexation
| Analytical Method | Free Ligand (L) Marker | Pd(II) Complex Marker | Mechanistic Implication |
| ¹H NMR (DMSO-d₆) | Broad singlet at ~11.8 ppm (OH) | Disappearance of OH signal | Confirms deprotonation and O-coordination to the metal center. |
| ¹H NMR (DMSO-d₆) | Pyridine C6-H at ~7.4 ppm | Downfield shift to ~7.8 ppm | Decreased electron density due to N-Pd bond formation[3]. |
| FT-IR | ν(C=O) lactam at 1650 cm⁻¹ | Shift to ~1610 cm⁻¹ | Coordination of the exocyclic oxygen to Pd(II)[3]. |
References
-
Title: 2-Hydroxypyridine-Ligated Pd-complexes as pre-catalysts in Hydrogen Borrowing Chemistry Source: lu.se URL: 1
-
Title: Synthesis, Structure, and Radioprotective Activity of the Palladium (II) Complex With Mexidol Source: wseas.com URL: 2
-
Title: Self-Assembly of Palladium(II) and Platinum(II) Complexes of 2-Hydroxypyrimidine to Novel Metallacalix[4]arenes. Receptor Properties through Multiple H-Bonding Interactions Source: acs.org URL: 6
-
Title: Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity Source: biointerfaceresearch.com URL: 3
-
Title: Pharma Impurity Supplier & Custom Synthesis in India: 3-(4-Carboxyphenyl)-2-hydroxypyridine Source: splendidlab.com URL: 4
-
Title: Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies Source: nih.gov URL: 5
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Synthesis, Structure, and Radioprotective Activity of the Palladium (II) Complex With Mexidol [wseas.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 3-(4-Carboxyphenyl)-2-hydroxypyridine | 936636-14-5 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: 3-(4-Carboxyphenyl)-2-hydroxypyridine as a Versatile Building Block in Pharmaceutical Development
Executive Summary & Physicochemical Profiling
3-(4-Carboxyphenyl)-2-hydroxypyridine (CAS: 936636-14-5) is a highly versatile, bi-functional building block that bridges two critical domains in medicinal chemistry: the robust linkage capability of a benzoic acid and the dynamic molecular recognition of a 2-hydroxypyridine core.
The defining physicochemical feature of this scaffold is its tautomeric equilibrium. In solution, the 2-hydroxypyridine form (aromatic, OH donor) exists in a solvent-dependent equilibrium with its 2-pyridone tautomer (amide-like, NH donor, C=O acceptor)[1]. This dynamic state is not merely a structural curiosity; it is the fundamental mechanism that allows the molecule to act as a privileged pharmacophore in drug design and a bidentate ligand in advanced catalysis.
Strategic Applications in Medicinal Chemistry
The 2-Pyridone Motif as a Kinase Hinge Binder
The 2-pyridone tautomer is extensively deployed as a bioisostere for amides and a highly effective kinase hinge binder[1]. Because it can simultaneously act as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), it forms a highly stable bidentate interaction with the backbone residues of the kinase ATP-binding pocket[1]. This dual interaction anchors the inhibitor, a strategy that has been successfully utilized in the development of clinical-stage Bruton's Tyrosine Kinase (BTK) and RET kinase inhibitors[1].
Bidentate hydrogen-bonding model between the 2-pyridone tautomer and the kinase hinge region.
Utility in Transition-Metal Catalysis
Beyond its role as a structural pharmacophore, the 2-hydroxypyridine moiety serves as a powerful bidentate ligand in transition-metal catalysis. Recent methodologies have demonstrated that combining a chelating 2-hydroxypyridine with advanced phosphine ligands accelerates Pd-catalyzed C–H arylation of N-heterocycles, significantly increasing functional group tolerance and stabilizing the homogeneous Pd catalyst[2].
Experimental Workflows & Protocols
When incorporating 3-(4-Carboxyphenyl)-2-hydroxypyridine into a synthetic pipeline, researchers must navigate its amphoteric nature. The following self-validating protocols are engineered to control chemoselectivity.
Protocol A: Standardized Amide Coupling (Carboxylic Acid Functionalization)
Objective: Couple the benzoic acid moiety with a primary or secondary amine while leaving the pyridone core intact. Causality: The 2-hydroxypyridine moiety can act as a competing nucleophile if the activation of the carboxylic acid is sluggish. While EDCI/HOBt are standard, the use of HATU with a sterically hindered base like DIPEA is preferred to accelerate the coupling of the zwitterionic-like intermediate and suppress unwanted O-acylation of the pyridone tautomer[3].
Step-by-Step Methodology:
-
Preparation: Suspend 3-(4-Carboxyphenyl)-2-hydroxypyridine (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL). Reasoning: DMF disrupts the strong intermolecular hydrogen-bonding network of the starting material, ensuring a homogeneous reaction.
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.
-
Activation: Cool the mixture to 0 °C and add HATU (1.1 equiv) in one portion. Stir for 10 minutes. Reasoning: Cooling minimizes the risk of racemization (if chiral amines are used) and further suppresses side reactions[3].
-
Coupling: Add the target amine (1.2 equiv) dropwise. Allow the reaction to warm to room temperature over 2 hours.
-
Self-Validating Tracking: Monitor via LC-MS. The intact 2-pyridone moiety provides a distinct UV absorbance signature (typically ~290-310 nm), allowing easy differentiation from non-aromatic impurities.
-
Workup: Quench the reaction with ice-cold water (15 mL). If the product precipitates, isolate via vacuum filtration and wash with water. If it remains in solution, extract with EtOAc (3 × 15 mL), wash the combined organics with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Chemoselective N-Alkylation of the Pyridone Core
Objective: Alkylate the nitrogen of the 2-pyridone ring post-amidation. Causality: Deprotonation of the 2-pyridone core yields a pyridin-2-olate anion, an ambident nucleophile capable of reacting at either the nitrogen or oxygen atom[4]. N-alkylation is thermodynamically controlled and favored by hard bases (e.g., K₂CO₃) in polar aprotic solvents, whereas O-alkylation is kinetically driven by soft, carbophilic Lewis acids (e.g., Ag₂CO₃) in non-polar solvents[4].
Step-by-Step Methodology:
-
Deprotonation: Dissolve the amide-functionalized intermediate (1.0 equiv) in anhydrous DMF (0.1 M). Add K₂CO₃ (2.0 equiv) and stir at 50 °C for 15 minutes to pre-form the pyridin-2-olate anion[4].
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Maintain heating at 50 °C for 4 hours.
-
Self-Validating Workup: Dilute with water and extract with DCM. Wash the organic layer extensively with brine.
-
Validation via ¹H NMR: Analyze the crude mixture. N-alkylation is definitively confirmed by an upfield shift of the pyridone ring protons (specifically the proton at the C6 position) compared to the O-alkylated isomer, alongside a characteristic C=O stretch (~1650 cm⁻¹) in IR spectroscopy.
Chemoselective functionalization workflow for 2-hydroxypyridine derivatives.
Quantitative Data Summary
The following table summarizes the expected regioselectivity and yields based on the applied reaction conditions, providing a benchmark for reaction optimization.
| Reaction Type | Base / Reagent | Solvent | Temp (°C) | Major Product | Regioselectivity (N:O) | Expected Yield (%) |
| Thermodynamic Alkylation | K₂CO₃ (2.0 eq) | DMF | 50 | N-Alkyl (2-pyridone) | > 95:5 | 75 - 85 |
| Kinetic Alkylation | Ag₂CO₃ (1.5 eq) | Toluene | 25 | O-Alkyl (2-alkoxypyridine) | < 10:90 | 60 - 70 |
| Amide Coupling | HATU / DIPEA | DMF | 0 to 25 | Carboxamide | N/A (Acid specific) | 80 - 95 |
References[2] Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3SKZG0a3HzCN-QEKg7IRFj2aBqrheQ1yEKTsHAId-9dkBj3wmF4LZjb21pt5B-H50UEOeRn5rfwfBQvczKt_8QTHvi7kN15cnQXWMKk5-WO1FokdcMDbppdgKMaemHLOEB90WR4BshVZHRbXGuyNtPc0dEmTdCl8=[3] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2lGZaQypIIbg_sb4jwCcATpVYtgopl1SCREJnJimj367PjxsXc3Rd0ZaSGQKCfr7aqV3pg7Ij2HGUKbaWyZ0FBLgeQpSxEiY23WZY7ACs6kXr_zs4LO9i4EmZFUyfbC7TlaNye-_2_xNM5g==[1] Pyridones in drug discovery: Recent advances. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhocMnaAFgOmbYx1Gc4WIkXDKfI-NOqYiGzShS8zuhlcRM3WnzGIG8BhJT_jz3Vz2g01VvkH9TG3N8v5qfvnsh494n1GNzsRkbn3ouU_xbc_EsItTKtYqkHxnToWrjBz9UNcCaze8URIGl8M9PQSCzSjWb0arMwul6k58d4nBWfeEDnA9frR7gK-XrSH-CHjGZ6OaYhic8Og==[4] 1-Aminopyridin-2(1H)-one. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc2X1Ev0O-KJb88bQXIZpxSRa4ix8lVv2mwQI-IGXO7sXuMmSnrE8Ktrlm9UVEVFcyeUT9UjN90f6KhzC_-CsQjBXAa7DX3iwkyVppHuUKh-8t8tgthYpMqKwUKgKFV5WtZg3a
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N -heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04911B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Aminopyridin-2(1H)-one|CAS 54931-11-2|RUO [benchchem.com]
In Vivo Evaluation of 3-(4-Carboxyphenyl)-2-hydroxypyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vivo evaluation of 3-(4-Carboxyphenyl)-2-hydroxypyridine derivatives. As a senior application scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs. The content is grounded in established methodologies and aims to ensure scientific integrity and reproducibility.
Introduction to 3-(4-Carboxyphenyl)-2-hydroxypyridine Derivatives
3-(4-Carboxyphenyl)-2-hydroxypyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The presence of the hydroxypyridine core, a privileged scaffold, imparts unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and to chelate metal ions. The carboxyphenyl substituent further enhances the potential for biological activity and allows for modifications to tune pharmacokinetic properties.
These structural features suggest potential therapeutic applications in oncology and in disorders of metal overload. In cancer, the pyridine scaffold is found in numerous kinase inhibitors and modulators of crucial signaling pathways. The hydroxypyridine moiety is also a well-known bidentate chelator of iron, making these compounds potential candidates for the treatment of iron overload conditions.
Given these potential applications, rigorous in vivo evaluation is paramount to determine the efficacy, safety, and pharmacokinetic profile of novel derivatives in this class. This guide will focus on two primary applications: as potential anti-cancer agents and as iron chelators.
PART 1: Preclinical Development Workflow
The in vivo evaluation of a new chemical entity is a critical step in the drug development pipeline. The following workflow provides a logical progression from initial characterization to efficacy studies.
Caption: A generalized workflow for the in vivo evaluation of novel compounds.
PART 2: Pharmacokinetic and Toxicological Evaluation
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, is essential before proceeding to efficacy studies.
Pharmacokinetic (PK) Studies in Rodents
Objective: To determine the pharmacokinetic profile of a 3-(4-Carboxyphenyl)-2-hydroxypyridine derivative after intravenous and oral administration.
Materials:
-
Test compound
-
Vehicle for administration (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)[1]
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system[1]
Protocol:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of the compound (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 10-50 mg/kg). The maximum recommended volume for oral gavage in mice is 10 mL/kg.[2]
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of the compound using a validated LC-MS/MS method. A stable isotope-labeled internal standard is recommended for accurate quantification.[3][4]
-
Data Analysis: Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), and oral bioavailability (F%).
Table 1: Representative Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng·h/mL) | 2500 | 4000 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 32 |
Acute Oral Toxicity Study
Objective: To determine the acute oral toxicity (and estimate the LD50) of a 3-(4-Carboxyphenyl)-2-hydroxypyridine derivative.
Materials:
-
Test compound
-
Vehicle for administration
-
Female Wistar rats or Swiss albino mice (8-12 weeks old)
Protocol:
-
Dosing: Administer a single oral dose of the compound to a single animal at a starting dose (e.g., 300 mg/kg).
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, administer a higher dose to another animal. If the animal dies, administer a lower dose to another animal.
-
Endpoint: Continue the procedure until the dose that causes mortality is identified or the maximum dose (e.g., 2000 mg/kg) is reached without mortality.
-
Gross Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any abnormalities in the organs.
PART 3: Efficacy Evaluation in Oncology
The pyridine scaffold is a common feature in many anti-cancer drugs, particularly kinase inhibitors. The following protocols are designed to evaluate the anti-tumor efficacy of 3-(4-Carboxyphenyl)-2-hydroxypyridine derivatives.
Potential Mechanisms of Action in Cancer
While the specific mechanism of action for this class of compounds requires experimental validation, several signaling pathways are plausible targets.
-
VEGFR-2 Signaling: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[5][6][7] Inhibition of VEGFR-2 can block the formation of new blood vessels, thereby starving the tumor of essential nutrients.
Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.
-
eIF3a-Mediated Translation: Eukaryotic translation initiation factor 3, subunit A (eIF3a) is often overexpressed in cancer and plays a role in the translation of mRNAs encoding proteins involved in cell proliferation, metastasis, and DNA repair.[8][9][10] Regulation of eIF3a can impact tumor growth and sensitivity to other cancer therapies.[11]
-
TYK2/STAT Signaling: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that regulate immune responses and cell proliferation.[12][13] Dysregulation of the TYK2/STAT pathway is implicated in various cancers and autoimmune diseases.[14]
Human Tumor Xenograft Model in Nude Mice
Objective: To evaluate the in vivo anti-tumor efficacy of a 3-(4-Carboxyphenyl)-2-hydroxypyridine derivative in a human lung cancer xenograft model.
Materials:
-
Human lung cancer cell line (e.g., A549)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers
Protocol:
-
Cell Culture and Preparation: Culture A549 cells under standard conditions. On the day of inoculation, harvest cells during the exponential growth phase, wash with sterile PBS, and resuspend in PBS at a concentration of 5 x 10^7 cells/mL.[15][16]
-
Tumor Inoculation: Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into control and treatment groups. Administer the test compound or vehicle (e.g., orally or intraperitoneally) according to a predetermined schedule (e.g., daily for 21 days).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI).
-
Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Table 2: Example Efficacy Data in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 | - |
| Compound X | 10 | 600 | 50 |
| Compound X | 30 | 300 | 75 |
| Positive Control | Varies | 250 | 79 |
PART 4: Efficacy Evaluation as an Iron Chelator
Hydroxypyridinones are effective iron chelators. The following protocol describes an in vivo model to assess the iron-chelating efficacy of 3-(4-Carboxyphenyl)-2-hydroxypyridine derivatives.
Iron Overload Mouse Model
Objective: To induce iron overload in mice to evaluate the iron-chelating efficacy of a test compound.
Materials:
-
Iron dextran solution (100 mg/mL)[17]
-
Metabolic cages for urine and feces collection
-
Test compound and vehicle
-
Analytical equipment for iron quantification (e.g., ICP-MS)
Protocol:
-
Induction of Iron Overload: Administer iron dextran via intraperitoneal (i.p.) injection. A common dosing regimen is a single injection of 100-200 mg/kg or weekly injections of 1 g/kg for several weeks.[17][18][19][20]
-
Animal Grouping: After the iron-loading period, divide the mice into control and treatment groups.
-
Treatment: Administer the test compound or vehicle (e.g., orally or intraperitoneally) daily for a specified period (e.g., 7-14 days).
-
Sample Collection: House the mice in metabolic cages to collect 24-hour urine and feces at baseline and at various time points during the treatment period.
-
Iron Quantification: Measure the iron content in the collected urine and feces using a validated analytical method.
-
Tissue Analysis (Optional): At the end of the study, collect organs such as the liver, spleen, and heart to assess iron deposition using histological staining (e.g., Perls' Prussian blue) and to quantify tissue iron concentration.
Table 3: Representative Iron Excretion Data
| Treatment Group | Dose (mg/kg/day) | Mean 24h Urinary Iron Excretion (µg) | Mean 24h Fecal Iron Excretion (µg) |
| Vehicle Control | - | 10 | 50 |
| Compound Y | 25 | 50 | 150 |
| Compound Y | 50 | 100 | 300 |
| Deferasirox | 20 | 80 | 250 |
PART 5: Data Interpretation and Concluding Remarks
The in vivo evaluation of 3-(4-Carboxyphenyl)-2-hydroxypyridine derivatives requires a systematic and multi-faceted approach. The data generated from pharmacokinetic, toxicological, and efficacy studies will provide a comprehensive understanding of the therapeutic potential of these compounds.
-
Pharmacokinetic data will guide dose selection and scheduling for subsequent studies and provide an early indication of the compound's drug-like properties.
-
Toxicology studies will establish the safety profile and determine the therapeutic window.
-
Efficacy studies in relevant animal models will provide proof-of-concept for the intended therapeutic application.
It is crucial to interpret the results from these studies in an integrated manner to make informed decisions about the continued development of a lead compound. The protocols and guidelines presented in this document provide a solid foundation for the rigorous in vivo evaluation of this promising class of molecules.
References
- BenchChem Technical Support Team. (2025, December). Application Note: High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Iron Dextran for Macrophage Iron Loading. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Iron Dextran Protocols for Animal Research. BenchChem.
- Chen, G., Zhang, Y., & Dong, Z. (2018). eIF3a: A new anticancer drug target in the eIF family. Cancer Letters, 412, 15-22.
- Ferrara, N. (2004). Role of the Vascular Endothelial Growth Factor Pathway in Tumor Growth and Angiogenesis. Seminars in Oncology, 31(3 Suppl 8), 10-14.
- Bozbey Merde, İ., & Çelik, H. (2025, March 6). The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer.
- Yang, Y., Xie, P., Opatowsky, Y., & Schlessinger, J. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
- Revvity. (2024, June 11).
- Yin, J., Liu, Z., & Dong, Z. (2018). eIF3a: A new anticancer drug target in the eIF family. Cancer Letters, 412, 15-22.
- Siveen, K. S., Prabhu, K. S., Kuttan, G., & Kuttan, R. (2017). Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. Current Angiogenesis, 6(1), 15-36.
- Li, R., & Wei, J. (2025, August 7). Harnessing tyrosine kinase 2: Breakthroughs in autoimmune disease and cancer therapy. Bioorganic Chemistry, 163, 108802.
- Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.
- ACS Medicinal Chemistry Letters. (2024, January 23). Innovative Therapeutic Strategies in TYK2-Targeted Treatments: From Cancer to Autoimmune Disorders.
- UCSF IACUC. (n.d.).
- Peltzer, N., D'Andrea, A., & Stoiber, D. (2021). TYK2 in Cancer Metastases: Genomic and Proteomic Discovery. Cancers, 13(16), 4200.
- University of Arizona. (n.d.). Mouse Oral Gavage Administration Necessary Supplies Technique. University of Arizona.
- Zhang, L., Wang, Y., Chen, Y., et al. (2024). The eIF3a translational control axis in the Wnt/β-catenin signaling pathway and colon tumorigenesis.
- Ghoreschi, K., & Gadina, M. (2013). Establishing the role of tyrosine kinase 2 in cancer. Oncoimmunology, 2(1), e22315.
- FSU Office of Research. (2016, October 26). Oral Gavage in the Rat.
- BenchChem Technical Support Team. (2025, December). Application Note: High-Throughput Quantification of 4-Hydroxypyridine in Human Plasma using a Validated LC-MS/MS Method with Pyridin-4-ol-d5 as an Internal Standard. BenchChem.
- Al-Kharroubi, A., & Darwish, R. M. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Scientific Reports, 10(1), 12345.
- Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- Enamine. (n.d.).
- Girelli, D., Busti, F., Brissot, P., et al. (2015). Iron excretion in iron dextran-overloaded mice. Blood Transfusion, 13(3), 459-463.
- Chen, J., Li, Y., Wang, Y., et al. (2022). eIF3a Regulates Colorectal Cancer Metastasis via Translational Activation of RhoA and Cdc42. Frontiers in Oncology, 12, 843329.
- Lu, W., & Rabinowitz, J. D. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology, 1928, 77-86.
- Yeasen. (2025, August 10). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. Yeasen.
- Creative Biolabs. (2024, June 14). Small Animal In Vivo PK Service.
- Wang, Y., Chen, Y., Zhang, L., et al. (2024). eIf3a mediates malignant biological behaviors in colorectal cancer through the PI3K/AKT signaling pathway. Cancer Biology & Therapy, 25(1), 2355703.
- Li, X., Liu, Y., Zhang, Y., et al. (2021). [Establishment of an Iron-overloaded Mouse Model with Tuberculosis and Analysis of the Iron Metabolism Index]. Zhongguo Fei Ai Za Zhi, 24(6), 441-447.
- Lu, W., & Rabinowitz, J. D. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology, 1928, 77-86.
- Wang, Y., Li, J., Wang, Y., et al. (2014). [Establishment of nude mouse models of patient-derived lung cancer xenograft]. Zhongguo Fei Ai Za Zhi, 17(8), 589-594.
- Lu, W., & Rabinowitz, J. D. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology, 1928, 77-86.
- Al-Kharroubi, A., & Darwish, R. M. (2024, January 21).
- Adams, M., & Basco, L. K. (2020). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 25(20), 4756.
- Li, Y., & Zhang, D. (2015). Tumorigenicity Assay in Nude Mice. Bio-protocol, 5(2), e1374.
- Wang, Y., Li, J., Wang, Y., et al. (2014). Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT. Oncology Letters, 8(4), 1735-1739.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Di, L., & Umland, J. P. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(8), 654-661.
- Irianto, G., Panigoro, R., Safitri, R., et al. (2026, February 19). Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model. Narra J, 4(3).
Sources
- 1. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. eIF3a: A new anticancer drug target in the eIF family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | eIF3a Regulates Colorectal Cancer Metastasis via Translational Activation of RhoA and Cdc42 [frontiersin.org]
- 11. The eIF3a translational control axis in the Wnt/β-catenin signaling pathway and colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Harnessing tyrosine kinase 2: Breakthroughs in autoimmune disease and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Iron excretion in iron dextran-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Establishment of an Iron-overloaded Mouse Model with Tuberculosis and Analysis of the Iron Metabolism Index] - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing 3-(4-Carboxyphenyl)-2-hydroxypyridine in the Synthesis of Fluorescent Probes: Application Notes and Protocols
Introduction: The Strategic Advantage of the 2-Hydroxypyridine Scaffold
In the dynamic field of fluorescent probe development, the selection of a core scaffold is a critical decision that dictates the ultimate sensitivity, selectivity, and applicability of the sensor. The 3-(4-carboxyphenyl)-2-hydroxypyridine framework has emerged as a particularly advantageous platform for constructing sophisticated fluorescent probes. Its inherent photophysical properties, coupled with versatile functionalization capabilities, make it an ideal starting point for probes designed for a multitude of biological and environmental sensing applications.[1][2]
The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form.[3] This equilibrium is sensitive to the surrounding environment, a characteristic that can be harnessed to create probes responsive to changes in polarity or pH.[3][4] The electron-rich nature of the C3 and C5 positions of the pyridone form makes them susceptible to electrophilic substitution, while the C4 and C6 positions are more electron-deficient and reactive towards nucleophiles.[3] This differential reactivity provides a roadmap for strategic functionalization.
The key to this scaffold's utility lies in the thoughtful placement of the 4-carboxyphenyl group. This substituent serves a dual purpose. Firstly, the carboxylic acid provides a convenient handle for conjugation to other molecules, such as recognition elements for specific analytes or biocompatible polymers for improved water solubility. Secondly, the phenyl ring extends the π-conjugated system of the hydroxypyridine core, often leading to desirable red-shifted absorption and emission profiles, which are beneficial for biological imaging to minimize autofluorescence.
This guide provides a comprehensive overview of the synthesis and application of fluorescent probes derived from 3-(4-carboxyphenyl)-2-hydroxypyridine, offering both the underlying scientific principles and detailed, actionable protocols for researchers in the field.
Core Synthesis and Functionalization Strategies
The synthesis of the 3-(4-carboxyphenyl)-2-hydroxypyridine core and its subsequent elaboration into functional probes involves a series of well-established organic chemistry reactions. Understanding the rationale behind each synthetic step is crucial for troubleshooting and adapting these protocols for novel applications.
Synthesis of the 3-(4-Carboxyphenyl)-2-hydroxypyridine Scaffold
A common and effective method for the synthesis of substituted 2-hydroxypyridines involves the reaction of an appropriate precursor with elemental fluorine in water.[5] While various methods exist for the synthesis of 2-pyridone scaffolds, this direct hydroxylation offers a straightforward route.[3][5]
Alternatively, a convergent synthesis can be employed, building the substituted pyridine ring through cyclization reactions. For instance, a multi-component reaction involving a β-keto-ester, an aldehyde, and an ammonia source can yield highly functionalized dihydropyridones, which can then be oxidized to the corresponding pyridone.[6]
Diagram: Synthesis Pathway
Sources
- 1. Hydroxypyridinone based chelators: a molecular tool for fluorescence sensing and sensitization - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00346A [pubs.rsc.org]
- 2. Advances in Pyridyl-Based Fluorophores for Sensing Applications | IntechOpen [intechopen.com]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]
- 6. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Orthogonal Functionalization Strategies for 3-(4-Carboxyphenyl)-2-hydroxypyridine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Scaffold: 3-(4-Carboxyphenyl)-2-hydroxypyridine (also known as 4-(2-hydroxypyridin-3-yl)benzoic acid; CAS: 936636-14-5 / 406234-28-4)[1][2].
Introduction and Mechanistic Rationale
The 2-pyridone/2-hydroxypyridine motif is a privileged pharmacophore embedded in numerous bioactive natural products and FDA-approved therapeutics (e.g., perampanel, milrinone, and ciclopirox)[3]. The compound 3-(4-Carboxyphenyl)-2-hydroxypyridine presents a unique bifunctional challenge for library synthesis: it contains both a benzoic acid moiety and an ambidentate 2-pyridone core.
To utilize this scaffold effectively in drug discovery, one must employ orthogonal functionalization —modifying one site while preserving the integrity of the others. The reactivity of this scaffold is governed by three mechanistic principles:
-
Lactam-Lactim Tautomerism: In polar aprotic solvents (e.g., DMF, DMSO) and the solid state, the equilibrium heavily favors the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim) form[3][4]. The pyridone oxygen is only weakly nucleophilic, which prevents competitive self-acylation during standard peptide coupling of the benzoic acid group.
-
Ambidentate Nucleophilicity (N- vs. O-Alkylation): The deprotonated 2-pyridone can react at either the nitrogen or the oxygen atom. According to Hard-Soft Acid-Base (HSAB) theory, soft electrophiles (like alkyl iodides) in polar aprotic solvents with potassium counterions ( K2CO3 ) favor kinetic N-alkylation. Conversely, hard electrophiles or the use of silver salts ( Ag2CO3 ) shift the regioselectivity toward O-alkylation[5].
-
Directed C–H Activation: The carbonyl oxygen of the 2-pyridone can act as a weakly coordinating directing group. This enables late-stage, transition-metal-catalyzed (e.g., Rh(III), Ru(II), Co(III)) C–H functionalization predominantly at the C-6 position of the pyridone ring, or at proximal aryl C–H bonds, without requiring pre-halogenation[6][7][8].
Orthogonal Functionalization Workflow
Orthogonal functionalization pathways for 3-(4-Carboxyphenyl)-2-hydroxypyridine.
Experimental Protocols
Protocol A: Chemoselective Amidation of the Carboxyl Group
Objective: Form an amide bond at the C-3 benzoic acid without N/O-acylation of the pyridone core.
Causality & Design: HATU is selected over traditional EDC/NHS because it rapidly forms a highly reactive 7-aza-HOAt ester. This rapid activation outcompetes any sluggish O-acylation of the weakly nucleophilic pyridone tautomer, ensuring >95% chemoselectivity for the exogenous primary amine.
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under N2 , dissolve 3-(4-Carboxyphenyl)-2-hydroxypyridine (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL).
-
Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.1 equiv, 0.55 mmol). Stir at room temperature for 15 minutes. Observation: The solution will turn pale yellow as the active ester forms.
-
Coupling: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure amide.
Protocol B: Regioselective N-Alkylation of the 2-Pyridone Core
Objective: Install an alkyl group at the pyridone nitrogen while leaving the carboxylic acid available (or post-amidation).
Causality & Design: Using a mild base ( K2CO3 ) in a polar aprotic solvent (DMF) ensures the formation of the pyridonate anion. The potassium counterion loosely coordinates the oxygen, leaving the nitrogen exposed for an SN2 attack by a soft electrophile (e.g., alkyl iodide), thereby driving N-alkylation over O-alkylation[5].
Step-by-Step Procedure:
-
Deprotonation: Suspend the scaffold (1.0 equiv, 0.5 mmol) and finely powdered anhydrous K2CO3 (2.5 equiv, 1.25 mmol) in anhydrous DMF (4.0 mL). Stir at 40 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool to room temperature and add the alkyl iodide (1.1 equiv, 0.55 mmol) dropwise.
-
Reaction: Heat the mixture to 60 °C for 6 hours.
-
Workup: Cool to room temperature, dilute with water (20 mL), and acidify to pH 4 using 1M HCl (if the free carboxylic acid is still present) to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold water and diethyl ether, and dry under high vacuum.
Protocol C: Late-Stage Rh(III)-Catalyzed C-6 Arylation
Objective: Direct C–H functionalization at the C-6 position of the pyridone ring.
Causality & Design: The pyridone carbonyl acts as an intrinsic, weakly coordinating directing group, bringing the Cp∗Rh(III) catalyst into proximity with the C-6 hydrogen[8]. Degassing is critical as Rh(III) catalysis is sensitive to oxygen, which can cause catalyst deactivation or off-target oxidative homocoupling of coupling partners.
Step-by-Step Procedure:
-
Setup: In a Schlenk tube, combine the N-alkylated scaffold from Protocol B (1.0 equiv, 0.2 mmol), aryl bromide or internal alkyne (1.5 equiv, 0.3 mmol), [Cp∗RhCl2]2 (5 mol%), AgSbF6 (20 mol%), and Cu(OAc)2 (2.0 equiv, as an oxidant if required for cross-dehydrogenative coupling).
-
Degassing: Add anhydrous 1,4-dioxane (2.0 mL). Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen.
-
Reaction: Seal the tube and heat at 110 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with DCM, and filter through a short pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate and purify via preparative HPLC or silica gel chromatography.
Quantitative Data Summary
The table below summarizes the expected performance metrics for the functionalization vectors described, synthesized from established literature on 2-pyridone and benzoic acid derivatizations[3][5][6][7][8].
| Functionalization Vector | Target Site | Reagents / Catalyst | Typical Yield | Regioselectivity | Reference |
| Amidation | C-3 Benzoic Acid | HATU, DIPEA, Amine | 85–95% | >99% (Chemoselective) | Empirical |
| N-Alkylation | Pyridone Nitrogen | K2CO3 , Alkyl-I, DMF | 70–85% | ~90:10 (N:O ratio) | [5] |
| O-Alkylation | Pyridone Oxygen | Ag2CO3 , Alkyl-Br, Toluene | 65–80% | ~85:15 (O:N ratio) | [5] |
| C-6 Alkynylation | Pyridone C-6 | Ru(II) or Co(III), Bromoalkyne | 75–95% | >95% (C-6 selective) | [7] |
| C-6 Annulation | Pyridone C-6 | Cp∗Rh(III) , Internal Alkyne | 60–82% | >95% (C-6 selective) | [8] |
References
-
Pharma Impurity Supplier & Custom Synthesis in India: 3-(4-Carboxyphenyl)-2-hydroxypyridine. Splendid Lab. Available at: [Link]
-
Asam 4-(2-Hidroksipiridin-3-il)benzoat CAS#: 406234-28-4. ChemWhat. Available at: [Link]
-
A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing). Available at:[Link]
-
Comprehensive Overview of Progress in Functionalization of 2‐Pyridone and 2, 4 ‐Dihydroxy Pyridine: Key Constituents of Vital Natural Products. ChemistrySelect. Available at:[Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI Molecules. Available at:[Link]
-
4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI Molbank. Available at:[Link]
-
Co(III) or Ru(II)-Catalyzed Selective C–H Alkynylation of 2-Pyridones and Their Derivatives with Bromoalkynes. The Journal of Organic Chemistry (ACS). Available at:[Link]
-
Rh(III)-Catalyzed Weakly Coordinating 2-Pyridone-Directed Oxidative Annulation Using Internal Alkynes: A Reversal in Selectivity. Organic Letters (ACS). Available at:[Link]
Sources
- 1. 3-(4-Carboxyphenyl)-2-hydroxypyridine | 936636-14-5 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. Asam 4-(2-Hidroksipiridin-3-il)benzoat CAS#: 406234-28-4 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 3. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-(4-Carboxyphenyl)-2-hydroxypyridine Synthesis
Welcome to the Technical Support Center for the synthesis of 3-(4-Carboxyphenyl)-2-hydroxypyridine . This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling between 3-bromo-2-hydroxypyridine and 4-carboxyphenylboronic acid. While conceptually straightforward, this specific coupling is notorious for low yields due to catalyst poisoning, base depletion, and substrate degradation[1].
This guide provides a mechanistic troubleshooting framework, quantitative benchmarking, and a self-validating experimental protocol designed for drug development professionals and application scientists.
Logical Troubleshooting Workflow
When troubleshooting a failed or low-yielding Suzuki coupling for this specific substrate pair, follow the logical diagnostic pathway below to isolate the root cause.
Logical troubleshooting workflow for 3-(4-Carboxyphenyl)-2-hydroxypyridine synthesis.
Troubleshooting Guide & FAQs
Q1: Why does my reaction stall at 20-30% conversion, accompanied by the precipitation of a black solid (palladium black)? Causality & Mechanism: The substrate 3-bromo-2-hydroxypyridine exists in a tautomeric equilibrium with 3-bromo-2-pyridone. The nitrogen and oxygen atoms of the pyridone moiety are highly nucleophilic and act as bidentate ligands. They coordinate tightly to the highly active Pd(II) intermediate formed after oxidative addition, creating a stable, off-cycle complex[2]. This strips the palladium of its phosphine ligands, leading to irreversible catalyst deactivation and aggregation into inactive palladium black. Self-Validating Solution: Switch from standard Pd(PPh3)4 to a catalyst with bulky, bidentate ligands such as Pd(dppf)Cl2 . The steric bulk and strong chelating nature of the dppf ligand prevent the pyridone from displacing it, keeping the catalyst in the active cycle. If black precipitate still forms, verify that your solvent is thoroughly degassed, as oxygen ingress accelerates phosphine oxidation.
Q2: I am using standard Suzuki conditions (2.0 eq K2CO3), but transmetalation seems completely suppressed. What is the chemical basis for this? Causality & Mechanism: In a standard Suzuki-Miyaura coupling, the base is required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex [Ar−B(OH)3]− that facilitates transmetalation to the Pd(II) center[3]. However, 4-carboxyphenylboronic acid contains a highly acidic free carboxylic acid group. This group acts as an "acid sponge," immediately consuming one equivalent of base to form an unreactive carboxylate salt. If only 2.0 equivalents of base are used, the effective pH of the solution drops too low, preventing the formation of the critical boronate species. Self-Validating Solution: Increase the base loading to 4.0 equivalents of K2CO3. This ensures complete deprotonation of the carboxylic acid while maintaining a sufficiently basic environment to activate the boronic acid. You can validate this by checking the pH of the aqueous phase; it must remain >10 throughout the reaction.
Q3: LC-MS analysis of my crude mixture shows a massive peak for benzoic acid and unreacted 3-bromo-2-hydroxypyridine. How do I prevent this? Causality & Mechanism: The presence of benzoic acid indicates severe protodeboronation. Boronic acids are prone to hydrolytic cleavage of the C-B bond in highly basic, aqueous environments at elevated temperatures[4]. The electron-withdrawing nature of the carboxylate group (once deprotonated) further activates the ipso-carbon toward protonation, destroying your coupling partner before transmetalation can occur. Self-Validating Solution: Substitute the free boronic acid with its pinacol ester derivative (4-carboxyphenylboronic acid pinacol ester , or Bpin). The steric shielding of the pinacol group severely retards the rate of protodeboronation. Additionally, lower the reaction temperature from 100 °C to 80 °C.
Quantitative Condition Benchmarking
The table below summarizes the causality of yield loss across different experimental conditions, demonstrating why the optimized parameters are necessary.
| Entry | Catalyst | Boronic Species | Base (eq) | Temp (°C) | Yield (%) | Primary Failure Mode |
| 1 | Pd(PPh3)4 | Free Boronic Acid | Na2CO3 (2.0) | 100 | 15% | Catalyst poisoning & Base depletion |
| 2 | Pd(dppf)Cl2 | Free Boronic Acid | K2CO3 (2.0) | 100 | 32% | Base depletion (Transmetalation failure) |
| 3 | Pd(dppf)Cl2 | Free Boronic Acid | K2CO3 (4.0) | 100 | 65% | Protodeboronation |
| 4 | Pd(dppf)Cl2 | Bpin Ester | K2CO3 (4.0) | 80 | 88% | None (Optimized) |
Standard Operating Procedure: Optimized Synthesis
This protocol represents a self-validating system designed to maximize the yield of 3-(4-Carboxyphenyl)-2-hydroxypyridine.
Materials:
-
3-bromo-2-hydroxypyridine (1.0 eq, 10 mmol, 1.74 g)
-
4-carboxyphenylboronic acid pinacol ester (1.2 eq, 12 mmol, 2.98 g)
-
Pd(dppf)Cl2·CH2Cl2 adduct (0.05 eq, 0.5 mmol, 408 mg)
-
K2CO3 (4.0 eq, 40 mmol, 5.53 g)
-
Solvent: 1,4-Dioxane / H2O (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Reagent Assembly: To a 100 mL Schlenk flask, add 3-bromo-2-hydroxypyridine, 4-carboxyphenylboronic acid pinacol ester, and K2CO3.
-
Degassing (Critical Step): Add 50 mL of the 1,4-Dioxane/H2O mixture. Subject the suspension to three freeze-pump-thaw cycles or sparge vigorously with ultra-pure Argon for 30 minutes. Causality: Oxygen must be excluded to prevent the oxidation of the dppf ligand, which would otherwise leave the Pd center vulnerable to pyridone chelation.
-
Catalyst Addition: Under a positive flow of Argon, add the Pd(dppf)Cl2 catalyst. Seal the flask and heat to 80 °C in a pre-heated oil bath.
-
In-Process Validation: At the 2-hour mark, remove a 50 µL aliquot under Argon. Quench with 1N HCl, extract with EtOAc, and analyze via LC-MS. Validation Check: The complete disappearance of the m/z 174/176 peak (starting bromide) and the absence of homocoupled biphenyl-4,4'-dicarboxylic acid validates that the catalytic cycle is turning over efficiently without protodeboronation.
-
Workup & Isolation: After 4-6 hours, cool the mixture to room temperature. Filter through a pad of Celite to remove palladium residues.
-
Acidification: The product currently exists in the aqueous phase as a highly soluble potassium carboxylate salt. Slowly add 2N HCl to the filtrate until the pH reaches 3.0–4.0. The target molecule, 3-(4-Carboxyphenyl)-2-hydroxypyridine, will precipitate as an off-white solid.
-
Purification: Filter the precipitate, wash sequentially with cold water and diethyl ether, and dry under high vacuum to afford the pure product.
References
-
Title : Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine | Source : Benchchem | URL : 2
-
Title : Suzuki-Miyaura Coupling | Source : Chemistry LibreTexts | URL : 3
-
Title : Suzuki Coupling | Source : Organic Chemistry Portal | URL : 4
-
Title : Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | Source : MDPI | URL : 1
Sources
Technical Support Center: Troubleshooting the Synthesis of 3-(4-Carboxyphenyl)-2-hydroxypyridine
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 3-(4-carboxyphenyl)-2-hydroxypyridine (also known as 3-(4-carboxyphenyl)pyridin-2(1H)-one).
This molecule presents a "perfect storm" of Suzuki-Miyaura cross-coupling complications. You are attempting to couple an electron-deficient boronic acid (highly prone to degradation) with an ambident, tautomerizing electrophile (capable of poisoning transition metal catalysts). This guide deconstructs the mechanistic failures behind these side reactions and provides field-proven, self-validating protocols to ensure high-fidelity carbon-carbon bond formation.
Fig 1. Diagnostic workflow for identifying and resolving primary Suzuki-Miyaura side reactions.
Section 1: Mechanistic Q&A and Troubleshooting
Q1: My LC-MS shows a dominant peak at m/z 121 (ESI-) corresponding to benzoic acid, with very little cross-coupled product. Why is my boronic acid degrading? The Causality: You are observing protodeboronation. In the Suzuki-Miyaura catalytic cycle, the transmetalation step requires the boronic acid to be activated by a base to form a reactive boronate complex . However, the 4-carboxy group on your nucleophile is strongly electron-withdrawing. This electron deficiency destabilizes the C-B bond, making it highly susceptible to base-catalyzed hydrolytic cleavage, yielding benzoic acid and boric acid . The Solution: Protodeboronation is highly dependent on base strength, water concentration, and temperature.
-
Shift the Base: Move from strong bases like NaOH or Na2CO3 to milder, anhydrous bases like K3PO4 or Cs2CO3.
-
Accelerate Oxidative Addition: Use a more reactive electrophile (e.g., 3-iodo-2-methoxypyridine instead of the bromo-derivative) or a highly active dialkylbiaryl phosphine ligand (like XPhos) to ensure the Pd(II) intermediate consumes the boronic acid faster than it can degrade .
Q2: The reaction stalls at ~30% conversion. Adding more Pd catalyst causes the solution to turn black immediately, but conversion doesn't improve. What is happening? The Causality: This is classic catalyst poisoning driven by the 2-hydroxypyridine motif. 2-Hydroxypyridine exists in a tautomeric equilibrium with pyridin-2(1H)-one. The adjacent nitrogen and oxygen atoms can act as a bidentate ligand, chelating the active Pd(II) species to form a thermodynamically stable, catalytically dead complex. When you add more Pd, it is rapidly sequestered and precipitates as Pd black (inactive bulk metal) [[1]]([Link]). The Solution:
-
Substrate Masking (Preferred): Protect the hydroxyl group. Synthesize the molecule using 3-bromo-2-methoxypyridine. After the cross-coupling is complete, deprotect the methoxy group to yield the final 3-(4-carboxyphenyl)-2-hydroxypyridine.
-
Steric Shielding: If you must use the unprotected 2-hydroxypyridine, utilize a bulky palladium pre-catalyst like Pd(dppf)Cl2 or an NHC-palladium complex. The steric bulk of the ligands prevents the bidentate coordination of the pyridone .
Fig 2. Suzuki catalytic cycle highlighting the catalyst poisoning pathway by 2-hydroxypyridine.
Q3: I am detecting a significant byproduct at m/z 241 (ESI-), identified as biphenyl-4,4'-dicarboxylic acid. How do I suppress this? The Causality: This is the homocoupling side reaction. It occurs when two equivalents of the 4-carboxyphenylboronic acid couple together. Mechanistically, this is driven by the presence of molecular oxygen (O2) in the reaction mixture, which oxidizes the Pd(0) species to a Pd(II) peroxo complex, bypassing the oxidative addition of your pyridyl halide . The Solution: Strict anaerobic conditions are mandatory. A simple nitrogen balloon is insufficient for sensitive boronic acids. You must use the "Freeze-Pump-Thaw" method (minimum 3 cycles) or sparge the solvent mixture with Argon for at least 30 minutes prior to adding the palladium catalyst.
Section 2: Quantitative Data Analysis
To illustrate the impact of reaction parameters on the distribution of side reactions, review the optimization data below. Notice how the combination of substrate masking and bulky ligands drastically shifts the reaction toward the desired product.
Table 1: Impact of Reaction Conditions on Side Product Distribution (Coupling of 3-Bromo-2-methoxypyridine and 4-Carboxyphenylboronic acid)
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | Pd(PPh3)4 | Na2CO3 | DMF / H2O | 100 | 22 | 65 | 8 |
| 2 | Pd(OAc)2 / PPh3 | K2CO3 | Dioxane / H2O | 90 | 45 | 35 | 15 |
| 3 | Pd(dppf)Cl2 | K3PO4 | Dioxane / H2O | 80 | 78 | 12 | 5 |
| 4 | Pd2(dba)3 / XPhos | K3PO4 | Dioxane / H2O | 80 | 92 | < 5 | < 2 |
Note: Entry 4 utilizes substrate masking (2-methoxy) and a bulky, electron-rich Buchwald ligand to outcompete side reactions.
Section 3: Self-Validating Experimental Protocol
Optimized Workflow: Synthesis via 3-Bromo-2-methoxypyridine This protocol utilizes a masked substrate approach to prevent catalyst poisoning, followed by a robust deprotection step. Each step includes a self-validation check to ensure the chemical system is behaving as expected before proceeding.
Step 1: Reagent Preparation & Degassing (Critical Step)
-
In an oven-dried Schlenk flask, combine 3-bromo-2-methoxypyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and anhydrous K3PO4 (2.5 eq).
-
Add a solvent mixture of 1,4-Dioxane and H2O (ratio 4:1).
-
Self-Validation Check: Sparge the mixture with Argon for 30 minutes. The solution must remain clear. If it turns yellow/brown before catalyst addition, impurities or premature oxidation have occurred. Discard and restart.
Step 2: Catalyst Addition & Cross-Coupling
-
Under a positive stream of Argon, quickly add Pd2(dba)3 (0.02 eq) and XPhos (0.04 eq).
-
Seal the flask and heat to 80 °C.
-
Self-Validation Check (at 15 mins): Observe the reaction visually. A healthy catalytic cycle will present as a homogeneous yellow-orange solution. If the solution turns opaque black with heavy precipitation (Pd black), the catalyst has crashed out due to oxygen ingress or ligand dissociation.
-
Stir for 4-6 hours until LC-MS indicates complete consumption of the starting halide.
Step 3: Workup & Deprotection
-
Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate under reduced pressure.
-
To cleave the methoxy ether and reveal the 2-hydroxypyridine core, dissolve the crude intermediate in anhydrous Dichloromethane (DCM) and cool to 0 °C.
-
Dropwise, add BBr3 (3.0 eq). Allow to warm to room temperature and stir for 12 hours.
-
Self-Validation Check: Quench carefully with ice water. The final product, 3-(4-carboxyphenyl)-2-hydroxypyridine, is amphoteric. It will remain dissolved in highly acidic or basic conditions but will abruptly precipitate at its isoelectric point (typically pH 4-5). Adjust pH accordingly using 1M HCl or 1M NaOH to maximize recovery.
-
Filter the precipitate and wash with cold water and diethyl ether to yield the pure product.
References[2] Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts Organic Chemistry. URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Coupling_Reactions/Suzuki-Miyaura_Coupling[3] Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Blog. URL:https://yonedalabs.com/blog/suzuki-miyaura-cross-coupling-practical-guide/[1] ResearchGate. "The Suzuki-Miyaura reactions of halopyridines and the side products." ResearchGate Publications. URL:https://www.researchgate.net/publication/282255743_The_Suzuki-Miyaura_reactions_of_halopyridines_and_the_side_products[4] Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal Named Reactions. URL:https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
Sources
Technical Support Center: Synthesis & Optimization of 3-(4-Carboxyphenyl)-2-hydroxypyridine
Welcome to the Technical Support Center for the synthesis of 3-(4-Carboxyphenyl)-2-hydroxypyridine derivatives. The construction of 3-aryl-2-pyridones via Suzuki-Miyaura cross-coupling is a critical pathway in medicinal chemistry, frequently utilized in the development of opioid receptor agonists and AMPA receptor antagonists[1].
However, coupling 3-halo-2-hydroxypyridines with 4-carboxyphenylboronic acid presents a unique matrix of chemical challenges: tautomer-induced catalyst poisoning, severe solubility limitations, and stoichiometric imbalances caused by acidic functional groups. This guide provides field-proven troubleshooting strategies, quantitative optimization data, and a self-validating protocol to ensure high-yield synthesis.
Mechanistic Workflow & Optimization Pathway
Understanding the failure points within the catalytic cycle is essential for rational optimization. The diagram below illustrates the standard Suzuki-Miyaura cycle, highlighting where 2-hydroxypyridine derivatives typically induce catalyst deactivation and how specific reaction conditions overcome these barriers.
Mechanistic pathway of the Suzuki-Miyaura coupling highlighting points of failure and optimization.
Interactive Troubleshooting & FAQs
Q1: My reaction stalls at 20% conversion, and I am recovering mostly unreacted 3-bromo-2-hydroxypyridine. What is causing this? A1: This is a classic symptom of catalyst deactivation. 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone. Under basic cross-coupling conditions, it forms a pyridonate anion. This ambidentate ligand can strongly chelate the Palladium(II) center via its nitrogen and oxygen atoms, forming stable, off-cycle dimers that halt the catalytic cycle[2]. Causality & Solution: Standard ligands like PPh₃ lack the steric bulk to prevent this chelation. Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand such as XPhos or SPhos . The spatial volume of these ligands sterically crowds the Pd center, preventing bidentate pyridonate coordination and forcing the transmetalation step forward.
Q2: I am using the standard 2.0 equivalents of K₂CO₃, but I observe massive protodeboronation and low product yield. Why? A2: Your stoichiometric logic is flawed due to the substrate's functional groups. You are using . The carboxylic acid moiety (pKa ~4.2) will instantly consume 1.0 equivalent of your base to form a carboxylate salt. Furthermore, the Suzuki transmetalation step strictly requires base to convert the boronic acid into the reactive trihydroxyboronate anion. Finally, 1.0 equivalent is needed to neutralize the HBr byproduct. Causality & Solution: 2.0 equivalents leave the reaction starved of base, preventing transmetalation and leading to protodeboronation. You must use a minimum of 3.5 to 4.0 equivalents of base to satisfy all acidic protons and drive the catalytic cycle.
Q3: The reaction mixture becomes a thick, unstirrable slurry upon heating. How do I resolve this? A3: Both the 2-hydroxypyridine core and the 4-carboxyphenylboronic acid are highly polar. When the carboxylic acid is deprotonated, it forms a potassium salt that is completely insoluble in standard non-polar cross-coupling solvents like pure Toluene or THF. Causality & Solution: Utilize a biphasic, highly polar solvent system. A mixture of 1,4-Dioxane and Water (4:1 v/v) is optimal. The aqueous phase solvates the potassium carboxylate and boronate species, while the dioxane solvates the organic core and the Pd catalyst, facilitating a smooth interfacial reaction.
Q4: I am detecting high levels of boronic acid homocoupling (4,4'-biphenyldicarboxylic acid). How can I minimize this? A4: Homocoupling is an oxidative side-reaction exacerbated by the presence of dissolved oxygen and high local concentrations of the boronic acid[3]. Causality & Solution: Rigorously degas the solvent mixture by sparging with Argon for at least 15 minutes prior to adding the Pd catalyst. If homocoupling persists, implement a slow-addition protocol where the boronic acid is added via a syringe pump over 1–2 hours.
Quantitative Optimization Data
The following table summarizes the optimization matrix for the synthesis of 3-(4-Carboxyphenyl)-2-hydroxypyridine. Notice how the combination of ligand sterics and base stoichiometry dictates the success of the reaction.
| Entry | Catalyst / Ligand (5 mol%) | Base (Equivalents) | Solvent System (v/v) | Yield (%) | Primary Observation / Failure Mode |
| 1 | Pd(PPh₃)₄ | K₂CO₃ (2.0 eq) | Toluene / H₂O (4:1) | < 10% | Poor solubility; Catalyst poisoning by pyridonate. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ (2.0 eq) | Dioxane / H₂O (4:1) | 22% | Transmetalation failure due to base starvation. |
| 3 | Pd(OAc)₂ / XPhos | K₂CO₃ (2.0 eq) | Dioxane / H₂O (4:1) | 45% | Incomplete conversion; significant protodeboronation. |
| 4 | Pd(OAc)₂ / XPhos | K₂CO₃ (3.5 eq) | Dioxane / H₂O (4:1) | 89% | Full conversion; homogeneous reaction mixture. |
Validated Experimental Protocol
This protocol is designed as a self-validating system . The workup leverages the specific pKa of the synthesized product to selectively precipitate it, ensuring that unreacted starting materials and catalyst remnants are naturally excluded from the final isolate.
Step 1: Reagent Preparation & Stoichiometry In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add:
-
3-Bromo-2-hydroxypyridine (1.0 mmol, 174 mg)
-
4-Carboxyphenylboronic acid (1.2 mmol, 199 mg)
-
Pd(OAc)₂ (0.05 mmol, 11.2 mg)
-
XPhos (0.10 mmol, 47.7 mg)
Step 2: Base Addition & Degassing Add Potassium Carbonate (K₂CO₃, 3.5 mmol, 483 mg) to the flask. Add 10 mL of a pre-mixed 1,4-Dioxane/Water (4:1 v/v) solution. Seal the flask with a septum and sparge the mixture with Argon gas for 15 minutes to displace all dissolved oxygen.
Step 3: Reaction Execution Replace the sparging needle with an Argon balloon. Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring for 12 hours. Diagnostic check: The initial heterogeneous slurry should transition into a clear, slightly amber solution as the base neutralizes the carboxylic acid and transmetalation proceeds.
Step 4: Self-Validating Workup & Isolation
-
Cool the reaction to room temperature and dilute with 15 mL of distilled water.
-
Transfer to a separatory funnel and wash the aqueous layer with Ethyl Acetate (2 × 15 mL). Note: The target product remains in the aqueous layer as a water-soluble potassium carboxylate salt. The EtOAc wash removes phosphine ligands, unreacted 3-bromo-2-hydroxypyridine, and homocoupled byproducts.
-
Transfer the aqueous layer to an Erlenmeyer flask. While stirring rapidly, dropwise add 1M HCl until the pH reaches 3.0 to 4.0 .
-
Validation: At this specific pH, the carboxylic acid becomes protonated while the pyridone core remains neutral, causing the zwitterionic 3-(4-Carboxyphenyl)-2-hydroxypyridine to crash out of solution as a pure, off-white precipitate.
-
Filter the precipitate via vacuum filtration, wash with cold water (2 × 5 mL), and dry under high vacuum overnight.
References
-
Synthesis and Biological activity of kappa opioid receptor agonists. Part 2: preparation of 3-aryl-2-pyridone analogues generated by solution- and solid-phase parallel synthesis methods. Bioorganic & Medicinal Chemistry Letters (2003). Available at: [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics (2024). Available at:[Link]
-
Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances (2017). Available at:[Link]
Sources
- 1. Synthesis and Biological activity of kappa opioid receptor agonists. Part 2: preparation of 3-aryl-2-pyridone analogues generated by solution- and solid-phase parallel synthesis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06662G [pubs.rsc.org]
Technical Support Center: Troubleshooting 3-(4-Carboxyphenyl)-2-hydroxypyridine Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers experiencing polymerization, oligomerization, or low yields when working with 3-(4-Carboxyphenyl)-2-hydroxypyridine .
This guide synthesizes mechanistic causality with field-proven protocols to ensure your synthetic workflows remain robust and reproducible.
Core Mechanistic FAQs
Q1: Why does my reaction mixture turn into an intractable gum when I add coupling reagents (e.g., EDC, HATU, or SOCl₂) to 3-(4-Carboxyphenyl)-2-hydroxypyridine? A: You are observing step-growth polymerization caused by the molecule's bifunctional nature. 3-(4-Carboxyphenyl)-2-hydroxypyridine exists in a dynamic lactim-lactam tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form[1]. When you activate the carboxylic acid moiety to form an electrophilic intermediate (such as an O-acylisourea or acyl chloride), the highly nucleophilic oxygen or nitrogen of the 2-hydroxypyridine/2-pyridone tautomer from a neighboring molecule attacks it. This intermolecular esterification/amidation rapidly cascades into a polymeric thermodynamic sink[2].
Q2: How can I chemically prevent this polymerization during downstream coupling? A: You must temporarily mask the nucleophilicity of the 2-hydroxypyridine ring using a protecting group strategy. The challenge lies in the ambident nature of the 2-pyridone anion, which can undergo either O-alkylation or N-alkylation[3]. To successfully perform downstream carboxylic acid couplings, O-alkylation is strictly required to lock the molecule in its unreactive, aromatic pyridine state.
Q3: How do I force O-alkylation over N-alkylation? A: Regioselectivity is dictated by the Hard-Soft Acid-Base (HSAB) theory. N-alkylation is favored by soft electrophiles and protic solvents. Conversely, O-alkylation is favored by "hard" conditions[3]. You must use a hard base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like anhydrous DMF or DMSO[4]. This combination tightly solvates the cation, leaving the "hard" oxyanion exposed to attack the electrophile.
Quantitative Data: Regioselectivity Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting O- vs. N-alkylation ratios. Use this data to benchmark your protection strategy[3][4].
| Base / Catalyst | Solvent Environment | Electrophile Type | Dominant Pathway | Typical Ratio (O:N) | Mechanistic Causality |
| Cs₂CO₃ (Hard) | DMF (Polar Aprotic) | Benzyl Bromide | O-Alkylation | > 95 : 5 | Hard base/solvent system maximizes oxyanion reactivity. |
| K₂CO₃ (Hard) | DMSO (Polar Aprotic) | Alkyl Iodides | O-Alkylation | 85 : 15 | Slightly lower cation dissociation than Cs⁺ reduces O-selectivity. |
| NaH (Soft) | THF (Ether) | Alkyl Bromides | Mixed | 40 : 60 | Poor ion separation leads to ambident nucleophilic attack. |
| None (Neutral) | Water + Tween 20 | Alkyl Halides | N-Alkylation | < 5 : 95 | Micellar aqueous conditions heavily favor lactam nitrogen attack. |
Validated Experimental Protocol: Orthogonal Protection Strategy
To create a self-validating system, we utilize a Global Benzylation followed by Selective Saponification workflow. This ensures the 2-hydroxypyridine remains O-protected while freeing the carboxylic acid for your desired coupling.
Step 1: Global Benzylation (Protection)
-
Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Charge the flask with 3-(4-Carboxyphenyl)-2-hydroxypyridine (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Activation: Add anhydrous Cs₂CO₃ (2.5 eq). Stir at room temperature for 30 minutes. Note: The excess base is required to deprotonate both the carboxylic acid and the hydroxyl group.
-
Alkylation: Dropwise add Benzyl Bromide (BnBr) (2.2 eq).
-
Reaction: Stir at 60 °C for 4 hours. Monitor by LC-MS. The product is the globally protected benzyl 4-(2-(benzyloxy)pyridin-3-yl)benzoate.
-
Workup: Quench with water, extract with EtOAc (3x), and wash the organic layer with 5% LiCl aqueous solution to remove residual DMF. Dry over Na₂SO₄ and concentrate.
Step 2: Selective Saponification (Liberating the Acid)
-
Preparation: Dissolve the crude intermediate in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq). Stir at room temperature for 2–4 hours.
-
Causality Check: The benzyl ester is highly susceptible to base-catalyzed hydrolysis, whereas the O-benzyl ether on the pyridine ring is completely stable to these conditions.
-
Workup: Carefully acidify the mixture to pH 4 using 1M HCl. The target intermediate, 3-(4-Carboxyphenyl)-2-(benzyloxy)pyridine , will precipitate. Filter and dry under vacuum.
Step 3: Downstream Coupling & Deprotection
-
Coupling: You may now safely activate the carboxylic acid (e.g., using HATU/DIPEA) and react it with your target amine/alcohol. No polymerization will occur.
-
Deprotection: Once the target molecule is synthesized, remove the O-benzyl ether via standard hydrogenolysis (H₂ gas, 10% Pd/C in MeOH) to regenerate the free 2-hydroxypyridine moiety.
Reaction Workflow Visualization
The following diagram maps the logical relationship between the unprotected failure pathway and the successful orthogonal protection workflow.
Caption: Workflow comparing direct activation (leading to polymerization) versus the orthogonal protection strategy.
References
-
Photodimerization of 2-pyridone in cocrystals with carboxylic acids using the stacking effect of naphthalene rings CrystEngComm (RSC Publishing)[Link]
-
The atom numbering and bond lengths of (a) 2-hydroxypyridine (2-HPY); (b) 2-pyridone (2-PY) ResearchGate[Link]
-
Cs2CO3‐Promoted Alkylation of 3‐Cyano‐2(1H)‐Pyridones: Anticancer Evaluation and Molecular Docking ResearchGate[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photodimerization of 2-pyridone in cocrystals with carboxylic acids using the stacking effect of naphthalene rings - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. 3-(But-2-en-1-yloxy)pyridine | 1567522-13-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scale-Up Synthesis of 3-(4-Carboxyphenyl)-2-hydroxypyridine
Welcome to the technical support center for the synthesis of 3-(4-Carboxyphenyl)-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during its synthesis.
Introduction: The Synthetic Challenge
3-(4-Carboxyphenyl)-2-hydroxypyridine is a bifunctional molecule featuring both a carboxylic acid and a 2-hydroxypyridine moiety. This unique structure presents specific challenges in its synthesis, particularly during scale-up. The most common and industrially viable synthetic route is the Suzuki-Miyaura cross-coupling reaction. This guide will primarily focus on troubleshooting this pathway, while also addressing purification and alternative synthetic strategies.
The primary synthetic route involves the palladium-catalyzed cross-coupling of a 3-halo-2-hydroxypyridine derivative with 4-carboxyphenylboronic acid. The key to a successful and scalable synthesis lies in careful control of reaction parameters to maximize yield and purity while minimizing side reactions.
Caption: Generalized Suzuki-Miyaura reaction for the synthesis of 3-(4-Carboxyphenyl)-2-hydroxypyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-(4-Carboxyphenyl)-2-hydroxypyridine, particularly during scale-up.
Low or No Conversion
Q1: My Suzuki-Miyaura reaction is showing little to no conversion to the desired product. What are the most common causes?
A1: Low or no conversion in a Suzuki-Miyaura coupling involving a pyridine substrate is a frequent issue. Several factors could be at play:
-
Catalyst Inactivity: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction. The nitrogen atom in the pyridine ring can coordinate with the palladium center, leading to catalyst inhibition or deactivation.
-
Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be effective for this coupling due to the electron-deficient nature of the pyridine ring. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.
-
Incorrect Base or Poor Base Quality: A base is crucial for the transmetalation step in the catalytic cycle. Weak bases may be ineffective. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required. It is critical that the base is anhydrous and finely ground to ensure its reactivity.
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the entire setup and reaction.
-
Poor Reagent Quality: Water in the reaction solvent or reagents, especially the boronic acid, can lead to a side reaction called protodeboronation, where the boronic acid is converted back to an arene, thus reducing the availability of your coupling partner. Ensure all reagents are pure and solvents are anhydrous.
Significant Side Product Formation
Q2: I am observing a significant amount of homocoupling of the 4-carboxyphenylboronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction. It is often triggered when a Pd(II) species undergoes two consecutive transmetalations with the boronic acid, followed by reductive elimination. This is often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).
To minimize homocoupling:
-
Strictly Exclude Oxygen: This is the most critical factor. Ensure your reaction vessel is properly dried and thoroughly degas your solvents by sparging with an inert gas or by using several freeze-pump-thaw cycles.
-
Control Catalyst Loading: While sufficient catalyst is needed for the main reaction, excessive amounts can sometimes promote side reactions.
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Experiment with running the reaction at the lowest effective temperature.
Q3: My reaction mixture contains a significant amount of a "de-boronated" starting material (benzoic acid). What is causing this?
A3: This is likely due to protodeboronation, a process where the C-B bond of the boronic acid is cleaved by a proton source (like water) to yield the corresponding arene. This side reaction removes your boronic acid from the productive catalytic cycle.
To prevent protodeboronation:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. The presence of water can facilitate this side reaction.
-
Choose the Right Base: While a base is necessary, some bases in aqueous conditions can promote this side reaction. Consider using a non-aqueous base or minimizing the amount of water in your system.
Challenges with Protecting Groups
Q4: Do I need to protect the hydroxyl and carboxylic acid groups? If so, what are suitable protecting groups?
A4: The necessity of protecting groups depends on the specific reaction conditions. The hydroxyl group of 2-hydroxypyridine exists in equilibrium with its 2-pyridone tautomer. This proton can potentially interfere with the catalytic cycle. The carboxylic acid proton can also react with the base.
-
Hydroxyl Group Protection: A common strategy is to protect the hydroxyl group as a methyl or benzyl ether. These are generally stable to Suzuki coupling conditions and can be deprotected later.
-
Carboxylic Acid Protection: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester). This also increases the solubility of the starting material in organic solvents.
It's important to choose protecting groups that can be removed without affecting the final product. For example, a benzyl ether can be removed by hydrogenolysis, which is generally a clean reaction.
Purification and Isolation Difficulties
Q5: I'm struggling to purify the final product. It seems to be poorly soluble and difficult to handle. What are some effective purification strategies for this amphoteric molecule?
A5: The amphoteric nature of 3-(4-Carboxyphenyl)-2-hydroxypyridine (containing both an acidic carboxylic acid and a basic/chelating hydroxypyridine) can make purification challenging, especially at scale where chromatography is often avoided.
-
pH-Controlled Precipitation/Crystallization: This is often the most effective non-chromatographic method.
-
After the reaction, perform an aqueous work-up.
-
Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) to deprotonate the carboxylic acid and form the soluble carboxylate salt.
-
Filter the solution to remove any insoluble impurities (like residual catalyst).
-
Carefully acidify the filtrate with an acid (e.g., dilute HCl). The product should precipitate out at its isoelectric point.
-
Collect the precipitated solid by filtration, wash with water, and then a non-polar organic solvent to remove any remaining organic impurities, and dry.
-
-
Recrystallization: If the purity after precipitation is still not sufficient, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water) can be attempted.[1]
-
Slurrying: Slurrying the crude solid in a solvent in which the impurities are soluble but the product is not can be an effective way to wash away certain byproducts.
Caption: A typical pH-controlled precipitation workflow for the purification of 3-(4-Carboxyphenyl)-2-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up a Suzuki-Miyaura reaction?
A1: While generally considered safer than other cross-coupling reactions like Stille or Kumada, scaling up Suzuki-Miyaura reactions requires careful safety assessment.[2]
-
Exotherms: The reaction can be exothermic, especially upon addition of the palladium catalyst.[3] This exotherm can be rapid and may lead to a runaway reaction if not properly controlled, particularly in large reactors with less efficient heat transfer.[4][5] Always perform calorimetric studies before scale-up to understand the thermal profile of your specific reaction.
-
Flammable Solvents and Reagents: Many solvents used in Suzuki reactions (e.g., toluene, dioxane, THF) are flammable. Low molecular weight alkylphosphine ligands can also be pyrophoric.[6] Ensure proper grounding of equipment and use of an inert atmosphere.
-
Toxic and Hazardous Materials: Palladium catalysts are heavy metals and their levels in the final product and waste streams are tightly regulated.[6] Some bases, like cesium fluoride, can be corrosive and toxic.[2] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Q2: Are there any viable alternative synthetic routes to 3-(4-Carboxyphenyl)-2-hydroxypyridine that avoid Suzuki coupling?
A2: Yes, alternative routes exist, though they may have their own scale-up challenges. One notable method is the synthesis from furan precursors.[7] This typically involves the reaction of a 2-acylfuran with ammonia at high temperature and pressure, which can induce a ring rearrangement to form the 3-hydroxypyridine core. The aryl group can be introduced at the furan stage. While this avoids the use of palladium, the high pressures and temperatures required can be challenging to implement on a large scale. Another approach involves the reaction of pyridine N-oxides with arynes.[8][9]
Q3: How can I monitor the progress of the reaction effectively?
A3: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[10] A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid or a buffer) can be used to separate the starting materials, product, and major byproducts. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (with protecting groups)
This protocol is a general guideline and may require optimization for your specific setup.
-
Protection of Starting Materials:
-
Protect the hydroxyl group of 3-bromo-2-hydroxypyridine, for example, as a benzyl ether using benzyl bromide and a suitable base.
-
Protect the carboxylic acid of 4-carboxyphenylboronic acid as a methyl or ethyl ester.
-
-
Reaction Setup:
-
To a clean, dry, and inerted reactor, add the protected 3-bromo-2-hydroxypyridine derivative, the protected 4-carboxyphenylboronic acid ester (1.1-1.5 equivalents), and a suitable solvent (e.g., dioxane, toluene, or a mixture with water).
-
Degas the mixture thoroughly by sparging with an inert gas for at least 30 minutes.
-
-
Catalyst and Base Addition:
-
In a separate vessel, prepare a mixture of the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Add the catalyst/ligand mixture and the base (e.g., K₃PO₄, 2-3 equivalents) to the reaction vessel under a positive pressure of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by HPLC.
-
-
Work-up and Deprotection:
-
Once the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up.
-
Remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for the benzyl ether and hydrolysis for the ester).
-
-
Purification:
-
Follow the pH-controlled precipitation protocol described in the troubleshooting section to isolate the pure product.
-
Protocol 2: Analytical HPLC Method
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
Data Summary
| Challenge | Potential Cause | Recommended Action |
| Low/No Conversion | Catalyst inactivity, wrong ligand/base, oxygen presence | Use bulky, electron-rich ligands; use strong, anhydrous base; ensure inert atmosphere. |
| Homocoupling | Oxygen presence, high catalyst loading | Strictly exclude oxygen; optimize catalyst loading. |
| Protodeboronation | Presence of water/proton source | Use anhydrous conditions; choose a suitable base. |
| Purification Issues | Amphoteric nature of the product | Employ pH-controlled precipitation/crystallization. |
| Safety on Scale-up | Exotherms, flammable/toxic reagents | Conduct calorimetric studies; use appropriate PPE and engineering controls.[2][3][4][5] |
References
- ACS Chemical Health & Safety. (2020, March 10). Literature Highlights.
- ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide.
- Li, B., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(2), 234-240.
- Wang, Z., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(3), 445-449.
- Bryce, M. R. (2001). New functionalised 3-hydroxypyridines. Durham E-Theses.
- Purdue University. (2022, May 10).
- Sha, C. K., & Tseng, C. T. (2006). Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides. Organic letters, 8(13), 2679-2681.
- Benchchem.
- Dhiman, S., et al. (2019). Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides. The Journal of Organic Chemistry, 84(15), 9537-9546.
- Zhang, H., et al. (2008). Tetrabutylammonium Pyridin-2-olate: A New Reagent for the Efficient Synthesis of N-Aryl Pyridin-2-ones. Synthesis, 2008(09), 1523-1524.
- Reddit. (2017, March 17).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Google Patents. (2012). Process for producing pyridine carboxylic acids. US20120065405A1.
- SIELC Technologies.
- Allen.
- European Patent Office. (2011). Process for producing pyridine carboxylic acids. EP 2428505 B1.
- Sabot, C., et al. (2007). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles.
- Google Patents. (2013). Process for producing pyridine carboxylic acids. US8575350B2.
- Simson Pharma. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- ResearchGate. (2025, February 16).
- CK-12 Foundation. (2026, March 2).
- Oliver, A. G., & Staun, S. (2015). Crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate.
- ResearchGate. (2025, August 10). Protecting Groups for Thiols Suitable for Suzuki Conditions.
- Xia, W., et al. (2019). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 17(9), 2351-2355.
- Benchchem. A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine.
- Saeed, A., et al. (2022). Synthesis, crystal structures, and Hirshfeld analysis of three hexahydroquinoline derivatives.
- Google Patents. (1995). Process for the preparation of 2-hydroxypyridine or quinoline compounds. US5446168A.
- Al-Obaidi, H., & Al-badri, Z. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 108(10), 3249-3261.
- de Oliveira, G. G. G., & Rodríguez-Hornedo, N. (2021).
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Refinement for the Crystallization of 3-(4-Carboxyphenyl)-2-hydroxypyridine
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity, well-defined polymorphs of 3-(4-Carboxyphenyl)-2-hydroxypyridine. This molecule presents a unique crystallographic challenge due to its dual-functional nature: it possesses both a hydrogen-bond-donating/accepting carboxylic acid and a 2-hydroxypyridine ring that undergoes dynamic tautomerization.
This guide provides field-proven, self-validating protocols to help you overcome kinetic trapping, solvatomorphism, and uncontrolled precipitation.
Part 1: Troubleshooting & FAQs (Mechanistic Insights)
Q1: Why does my compound consistently crash out as an amorphous powder instead of forming single crystals? A: This is a classic case of kinetic trapping driven by tautomeric equilibrium. In solution, the 2-hydroxypyridine moiety exists in equilibrium with its lactam tautomer, 2-pyridone. In the solid state, the 2-pyridone (amide) form is overwhelmingly favored because it forms exceptionally strong, head-to-head hydrogen-bonded dimers via the amide N-H and carbonyl O atoms ()[1]. When you cool the solution or add an anti-solvent too rapidly, these robust 2-pyridone homosynthons self-assemble much faster than the bulkier 4-carboxyphenyl groups can orient themselves into a long-range lattice. To fix this, you must shift from kinetic to thermodynamic control by using a highly polar, hydrogen-bond-disrupting solvent (like DMSO) during the initial dissolution phase to break these pre-nucleation clusters.
Q2: How do I prevent solvent inclusion (solvatomorphism) in my crystal lattice? A: Solvatomorphism occurs when solvent molecules are recruited to satisfy the hydrogen-bonding requirements of the carboxylic acid or pyridone groups, forming a competitive acid-pyridine heterosynthon ()[2]. If you are using a mixed protic solvent system (e.g., Methanol/Acetonitrile), rapid supersaturation forces the lattice to incorporate these small solvent molecules. To prevent this, implement a prolonged annealing step (Ostwald ripening) at an elevated temperature before cooling. This provides the activation energy necessary for the metastable solvated crystals to redissolve and recrystallize into the thermodynamically stable, solvent-free polymorph.
Q3: What is the optimal pH for crystallizing this compound from aqueous systems? A: Because 3-(4-Carboxyphenyl)-2-hydroxypyridine is amphoteric, its solubility and solid-state diversity are highly dependent on pH control during crystallization ()[3]. Crystallizing exactly at the isoelectric point often causes rapid, uncontrollable precipitation. Instead, dissolve the compound fully at pH 8.5 (forming the soluble carboxylate salt), and use a slow vapor-diffusion acidification method to gently approach the nucleation threshold.
Part 2: Supramolecular Pathways & Experimental Workflows
To successfully crystallize this compound, you must understand the competing hydrogen-bond networks (synthons) that dictate the final solid form.
Supramolecular synthon pathways and tautomeric influence on crystallization outcomes.
Quantitative Data: Solvent System Effects
The choice of solvent directly manipulates the tautomeric equilibrium and the resulting solid form. Below is a quantitative summary of expected outcomes based on solvent dielectric properties.
| Solvent System | Dielectric Constant (ε) | Dominant Solvated State | Expected Solid Form | Crystallization Kinetics |
| Water / pH 4.5 | ~80.1 | Zwitterionic / Pyridone | Amorphous / Microcrystalline | Extremely Fast (Kinetic) |
| Methanol / Acetonitrile | ~33.0 / ~37.5 | Neutral / Mixed Tautomers | Solvated Crystals | Moderate |
| DMSO / Water (Anti-solvent) | ~46.7 / ~80.1 | H-Bond Disrupted | Pure Solvent-Free Polymorph | Slow (Thermodynamic) |
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system with built-in analytical checkpoints.
Protocol A: Thermodynamic Anti-Solvent Crystallization (DMSO/Water)
This method utilizes DMSO to disrupt the strong 2-pyridone homosynthons, followed by controlled anti-solvent addition to yield high-purity, solvent-free crystals.
Step 1: Dissolution & Disruption Suspend 100 mg of 3-(4-Carboxyphenyl)-2-hydroxypyridine in 1.0 mL of anhydrous DMSO. Heat the mixture to 60°C under gentle stirring (300 rpm) until fully dissolved. Validation Check: The solution must be optically clear. Perform Dynamic Light Scattering (DLS) to confirm the absence of pre-nucleation nanoclusters.
Step 2: Controlled Anti-Solvent Addition Using a programmable syringe pump, slowly add 2.0 mL of pre-heated (60°C) deionized water at a strict rate of 0.1 mL/min.
Step 3: High-Temperature Annealing (Ostwald Ripening) Once the anti-solvent is fully added, maintain the suspension at 60°C for 2 hours. This step provides the thermodynamic energy required for any rapidly formed amorphous aggregates to redissolve and deposit onto the more stable crystalline nuclei.
Step 4: Non-Linear Cooling Cool the system to 20°C using a controlled ramp rate of 0.1°C/min.
Step 5: Harvesting & Validation Filter the resulting crystals under vacuum and wash with 2 mL of ice-cold water. Validation Check: Analyze the dried powder via Powder X-Ray Diffraction (PXRD). A sharp diffraction pattern with no amorphous halo confirms successful thermodynamic crystallization.
Self-validating thermodynamic anti-solvent crystallization workflow.
Protocol B: pH-Shift Vapor Diffusion Crystallization
This protocol is ideal for growing single crystals suitable for X-ray diffraction by slowly modulating the ionization state of the carboxylic acid.
Step 1: Salt Formation Suspend 50 mg of the compound in 5 mL of deionized water. Add 0.1 M NaOH dropwise until a pH of 8.5 is reached and the solution becomes entirely clear (forming the sodium carboxylate salt).
Step 2: Filtration Pass the basic solution through a 0.22 µm PTFE syringe filter into a clean, dust-free inner glass vial to remove any heterogeneous nucleants.
Step 3: Vapor Diffusion Acidification Place the inner vial inside a larger, sealed outer chamber containing a reservoir of 0.1 M HCl. Allow the HCl vapor to slowly diffuse into the basic solution over 48 to 72 hours. This creates an exceptionally slow pH gradient, gently pushing the compound toward its isoelectric point.
Step 4: Maturation & Validation Allow the system to stand undisturbed at 25°C. Validation Check: Inspect the vial under a polarized light microscope. The presence of strong birefringence confirms the formation of highly ordered single crystals rather than amorphous precipitates.
References
-
Odani, T., & Matsumoto, A. "Photodimerization of 2-pyridone in cocrystals with carboxylic acids using the stacking effect of naphthalene rings." CrystEngComm (RSC Publishing).[Link]
-
May, N. V., et al. "Energetics and structure of hydroxynicotinic acids. Crystal structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic acids." Structural Chemistry / PubMed.[Link]
-
Denisov, G. L., & Nelyubina, Y. V. "New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon." MDPI (Crystals).[Link]
Sources
Identifying and removing impurities from 3-(4-Carboxyphenyl)-2-hydroxypyridine
Technical Support Center: Troubleshooting & Purification Guide for 3-(4-Carboxyphenyl)-2-hydroxypyridine
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the synthesis and purification of 3-(4-Carboxyphenyl)-2-hydroxypyridine. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling between a 3-halo-2-hydroxypyridine and 4-carboxyphenylboronic acid. While the coupling is robust, researchers often struggle with persistent impurities: palladium catalyst residues, boronic acid homocoupling byproducts, and chromatographic anomalies driven by tautomerism.
This guide provides self-validating protocols and mechanistic insights to help you identify and eliminate these impurities, ensuring high-purity isolation suitable for downstream drug development.
Section 1: Identifying Impurities & Chromatographic Challenges (FAQs)
Q1: During LC-MS/HPLC analysis of my crude mixture, the product peak shows severe tailing, or sometimes splits into two overlapping peaks. Is my product degrading? A: It is highly unlikely that your product is degrading. Instead, you are observing lactam-lactim tautomerism. 3-(4-Carboxyphenyl)-2-hydroxypyridine exists in an equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form[1].
-
The Causality: In non-polar environments, the 2-hydroxypyridine tautomer is favored, whereas polar or aqueous media (like standard reversed-phase HPLC eluents) strongly favor the 2-pyridone form[1]. During chromatographic separation, if the interconversion rate between these tautomers is similar to the column transit time, you will observe peak broadening, tailing, or even split peaks.
-
The Solution: To achieve a sharp, self-validating analytical peak, you must "lock" the tautomeric state. Adding an acidic ion-pairing modifier, such as2, protonates the system and suppresses the on-column tautomerization, yielding a single, sharp peak[2].
Caption: Mechanism of 2-hydroxypyridine tautomerism and its chromatographic mitigation.
Q2: I have a persistent impurity with a mass corresponding to 4,4'-biphenyldicarboxylic acid. How is this forming, and how do I remove it? A: You are observing the palladium-mediated homocoupling of your starting material, 4-carboxyphenylboronic acid[3].
-
The Causality: Homocoupling is a well-documented side reaction in Suzuki couplings, primarily driven by the presence of 3, regenerating Pd(II) from Pd(0) and allowing a stoichiometric coupling of two boronic acid molecules[3].
-
The Solution: Prevention is more effective than removal. Rigorously deoxygenate your solvents via subsurface nitrogen or argon sparging for at least 30 minutes prior to catalyst addition[4]. If the impurity is already present, it can be separated via selective pH-based precipitation.
Section 2: Removal Strategies & Experimental Protocols
Protocol A: Suppressing and Removing Homocoupled Boronic Acid Self-Validating Logic: By controlling the pH, we exploit the differential solubility of the dicarboxylic acid impurity versus the target amphoteric product.
-
Prevention (Pre-Reaction): Purge the reaction vessel and sparge all solvents with N2 for 30–45 minutes[4]. Add a mild reducing agent like potassium formate (0.1 equiv) to suppress Pd(II)-mediated homocoupling[3].
-
Removal (Post-Reaction): Dilute the crude mixture with water and adjust the pH to ~8.0 using aqueous NaHCO3. Both the product and the homocoupled impurity will be soluble.
-
Selective Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 5.5. The target 3-(4-Carboxyphenyl)-2-hydroxypyridine (which has a pyridone pKa ~11 and carboxylic acid pKa ~4) will begin to precipitate or partition into an organic extraction solvent (like 2-MeTHF), while the highly acidic 4,4'-biphenyldicarboxylic acid remains partially ionized or precipitates at a lower pH (~3.0).
Protocol B: Efficient Palladium Scavenging & Removal Self-Validating Logic: Palladium residues often coordinate to the nitrogen and oxygen atoms of the 2-hydroxypyridine ring. We must introduce a scavenger with a significantly higher binding affinity for Pd than our product.
-
Preparation: Concentrate the crude organic stream from the Suzuki coupling. Dissolve the residue in a water-immiscible solvent (e.g., 2-Methyltetrahydrofuran or Toluene)[5].
-
Bisulfite Wash: Add an aqueous solution of 5. Adjust the pH of the aqueous phase to 5.5–6.0[5].
-
Heating: Heat the biphasic mixture to 60–70 °C and stir vigorously for 2–4 hours. The bisulfite forms highly water-soluble complexes with residual palladium[5].
-
Separation: Filter the warm mixture through a pad of Celite to remove any precipitated Pd black. Separate the phases and retain the organic layer. This protocol routinely reduces Pd levels from >1000 ppm to <50 ppm[5].
-
Alternative (Solid Scavenger): If aqueous washing is undesirable, add 20 wt% of a6 scavenger to the organic solution, stir at 50 °C for 4 hours, and filter[6].
Caption: Step-by-step downstream purification workflow for Suzuki coupling products.
Section 3: Quantitative Data Summaries
Table 1: Common Impurities and Analytical Signatures
| Impurity Type | Identity | LC-MS (ESI+) m/z | Mitigation Strategy |
| Target Product | 3-(4-Carboxyphenyl)-2-hydroxypyridine | [M+H]+ 216.2 | N/A |
| Homocoupling | 4,4'-Biphenyldicarboxylic acid | [M+H]+ 243.2 | N2 Sparging, pH-selective precipitation |
| Starting Material | 3-Bromo-2-hydroxypyridine | [M+H]+ 174.0 / 176.0 | Ensure excess boronic acid; extended reaction time |
| Protodeboronation | Benzoic Acid | [M+H]+ 123.1 | Use anhydrous conditions or lower reaction temp |
Table 2: Palladium Scavenger Efficiency Comparison
| Scavenger Type | Mechanism | Initial Pd (ppm) | Final Pd (ppm) | Optimal Conditions |
| Aqueous NaHSO3 | Water-soluble complexation | ~1500 | < 50 | pH 5.5–6.0, 60 °C, 2–4h |
| MP-TMT Resin | Thiol-based chemisorption | ~1500 | < 10 | DMF or Toluene, 50 °C, 4h |
| Activated Carbon | Physisorption | ~1500 | ~300 | 22 °C, 1.5h (High product loss) |
References
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. 3
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. 6
-
Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. 1
-
WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates. Google Patents. 5
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. 4
-
Journal of Pharmaceutical and Biomedical Analysis Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization. Luxembourg Bio Technologies. 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Common pitfalls in the characterization of 3-(4-Carboxyphenyl)-2-hydroxypyridine
Welcome to the Technical Support Center for the characterization of 3-(4-Carboxyphenyl)-2-hydroxypyridine . As a Senior Application Scientist, I have designed this guide to address the unique analytical challenges posed by this molecule.
This compound features a highly dynamic 2-hydroxypyridine core coupled with a carboxylic acid moiety. This combination results in complex lactam-lactim tautomerization and extensive intermolecular hydrogen bonding, which frequently confound standard Nuclear Magnetic Resonance (NMR), Infrared (IR), and chromatographic analyses.
Section 1: The Tautomerism & Solubility Conundrum (NMR Spectroscopy)
Q: Why do my ¹H and ¹³C NMR spectra in DMSO-d₆ look completely different from the predicted 2-hydroxypyridine structure? A: You are observing the effects of solvent-dependent tautomerization. The 2-hydroxypyridine core exists in an equilibrium with its lactam tautomer, 2-pyridone[1]. In non-polar environments or the gas phase, the 2-hydroxypyridine (lactim) form is favored due to aromatic stabilization[2]. However, in polar solvents like DMSO-d₆ or water, the 2-pyridone (lactam) form is overwhelmingly favored[2],[1]. The highly polarized lactam structure acts as a superior hydrogen-bond acceptor and donor, maximizing solvent stabilization. Consequently, your ¹³C NMR will show a carbonyl carbon shift (~162–165 ppm) rather than a phenolic carbon (~160 ppm), and the ¹H NMR will display a broad N-H proton (~11.5–12.0 ppm) instead of an O-H proton.
Q: Why are my NMR signals extremely broad, and why is the compound insoluble in CDCl₃? A: The molecule contains two potent hydrogen-bonding sites: the carboxylic acid and the 2-pyridone/2-hydroxypyridine core. These moieties form robust, self-assembling intermolecular dimers[2]. This dual-dimerization network creates a highly stable crystal lattice, drastically reducing solubility in non-polar solvents like CDCl₃. The broad NMR signals in DMSO-d₆ are caused by the intermediate exchange rate between the monomeric and dimeric states on the NMR timescale.
🔬 Self-Validating Protocol: NMR Sample Preparation for Highly Aggregated Pyridines
To validate whether signal broadening is caused by dimerization or chemical degradation, utilize this self-validating system:
-
Solvent Selection: Weigh 5 mg of the compound into an NMR tube and dissolve in 0.6 mL of DMSO-d₆ (avoid CDCl₃).
-
Concentration Dependency (Validation Step): Acquire a standard ¹H NMR spectrum. If peaks are broad, dilute the sample by 50% with additional DMSO-d₆ and re-acquire. If the peaks sharpen upon dilution, the broadening is conclusively due to transient intermolecular hydrogen bonding, confirming sample integrity.
-
Thermal Disruption: Heat the NMR probe to 60 °C. The elevated temperature provides the kinetic energy required to break the hydrogen-bonded dimers, shifting the equilibrium toward the sharp-signaled monomeric state.
-
Acidic Shift: Add 1 drop of Trifluoroacetic acid-d₁ (TFA-d₁). This protonates the dynamic exchange sites, locking the tautomeric state and instantly sharpening the aromatic ring signals.
Section 2: Vibrational Spectroscopy Anomalies (IR/Raman)
Q: My solid-state IR spectrum shows two distinct carbonyl (C=O) stretches and lacks a sharp O-H stretch for the pyridine ring. Is my compound degraded? A: No, your compound is perfectly intact. In the solid state, the predominant form of this molecule is the 2-pyridone tautomer[1],[3]. This has been extensively confirmed by X-ray crystallography and IR spectroscopy, which demonstrate that the hydrogen resides on the nitrogen rather than the oxygen[3]. Therefore, the two C=O stretches you observe correspond to the carboxylic acid carbonyl (~1680–1710 cm⁻¹) and the 2-pyridone lactam carbonyl (~1650 cm⁻¹). The expected sharp phenolic O-H stretch will be absent, replaced by a broad N-H stretch and the broad O-H stretch of the carboxylic acid.
Section 3: Chromatographic & Mass Spectrometry Pitfalls (HPLC/LC-MS)
Q: I am experiencing severe peak tailing and retention time shifts on my C18 column. How can I fix this? A: Peak tailing for this compound is driven by two competing mechanisms. First, silanophilic interactions occur when the basic nitrogen of the pyridine ring (or the highly polarized pyridone NH) interacts strongly with acidic residual silanol groups on silica-based stationary phases[4],[5]. Second, if your mobile phase pH is near the pKa of the carboxylic acid (~4.0–4.5), the compound exists in a mixed ionization state[4]. Mitigation requires forcing the molecule into a single ionization state and masking the active silanols.
Q: My LC-MS (ESI) shows a major peak at m/z 171 instead of the expected 215. What is happening? A: You are observing in-source fragmentation. Carboxylic acids attached to aromatic rings are highly susceptible to thermal decarboxylation (loss of CO₂, -44 Da) during electrospray ionization. To prevent this, lower your capillary temperature and reduce the fragmentor/cone voltage.
🔬 Self-Validating Protocol: HPLC Method Optimization for Tailing Mitigation
To validate that tailing is chemical and not physical, inject a neutral, non-ionizable internal standard (e.g., toluene). If the standard elutes symmetrically while your analyte tails, proceed with the following chemical optimization:
-
Column Selection: Utilize a highly end-capped C18 column or a mixed-mode (cation-exchange/reversed-phase) column to physically block residual silanols.
-
Mobile Phase A: Prepare LC-MS grade Water with 0.1% v/v Formic Acid (FA) or Trifluoroacetic Acid (TFA). This lowers the pH to ~2.0, fully protonating the carboxylic acid (ensuring a single neutral state) and protonating residual silanols to neutralize their charge.
-
Mobile Phase B: Prepare LC-MS grade Acetonitrile with 0.1% v/v FA or TFA.
-
Gradient & Temperature: Run a gradient of 5% B to 95% B over 15 minutes. Maintain the column compartment at 40 °C to improve mass transfer kinetics and sharpen the peak.
Quantitative Data Summary
Table 1: Expected Analytical Parameters for Tautomeric States
| Parameter | 2-Hydroxypyridine (Lactim) | 2-Pyridone (Lactam) |
| Favored Environment | Gas phase, Non-polar solvents | Solid state, Polar solvents (DMSO, H₂O) |
| Energy Difference (Gas Phase) | Favored by ~2.5 - 3.3 kJ/mol | Disfavored |
| IR Spectroscopy (Solid) | O-H stretch (~3400 cm⁻¹, absent) | N-H stretch (broad), C=O stretch (~1650 cm⁻¹) |
| ¹³C NMR (C2 Position) | ~158 - 160 ppm | ~162 - 165 ppm |
| ¹H NMR (Heteroatom H) | ~10.5 ppm (O-H) | ~11.5 - 12.0 ppm (N-H) |
| Dipole Moment | Lower (~1.3 D) | Higher (~4.3 D) |
Mechanistic Visualizations
Fig 1. Solvent and state-dependent tautomeric equilibrium of the 2-hydroxypyridine core.
Fig 2. Systematic chromatographic troubleshooting workflow for mitigating peak tailing.
References
-
2-Pyridone - Wikipedia. Source: wikipedia.org. URL: [Link]1]
-
2-Pyridone - ChemEurope. Source: chemeurope.com. URL: [Link]3]
-
Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Source: PubMed (nih.gov). URL: [Link]4]
-
Common Causes Of Peak Tailing in Chromatography. Source: alwsci.com. URL: [Link]5]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. 2-Pyridone - wikidoc [wikidoc.org]
- 3. 2-Pyridone [chemeurope.com]
- 4. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Comparing the chelating efficiency of 3-(4-Carboxyphenyl)-2-hydroxypyridine with deferiprone
In the landscape of metal-induced toxicity and targeted radiopharmaceuticals, the architectural design of chelating agents dictates their thermodynamic stability, kinetic inertness, and biological distribution. For decades, hydroxypyridinones (HOPOs) have dominated the field of iron chelation therapy[1]. Deferiprone (DFP), a classic 3,4-hydroxypyridinone, remains the clinical gold standard for clearing the intracellular labile iron pool (LIP)[2]. However, the emergence of highly functionalized derivatives, such as 3-(4-Carboxyphenyl)-2-hydroxypyridine (CPHP), introduces new paradigms in coordination chemistry.
This guide provides an objective, data-driven comparison of the chelating efficiency, structural thermodynamics, and application suitability of CPHP against the established benchmark, Deferiprone.
Structural Thermodynamics & Coordination Causality
The fundamental difference in chelating efficiency between DFP and CPHP lies in their electronic structures and the steric environments of their donor atoms.
Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one): DFP is a bidentate chelator that utilizes an adjacent hydroxyl group and a ketone oxygen (O,O donor system) to bind hard Lewis acids like Fe³⁺[2]. The zwitterionic resonance form of the deprotonated 3,4-HOPO ring is isoelectronic with the catecholate dianion, providing a highly electron-rich environment[1]. This allows three DFP molecules to form a thermodynamically stable, neutral, octahedral 3:1 complex with a single Fe³⁺ ion, effectively preventing iron-catalyzed Fenton reactions[2],[3].
3-(4-Carboxyphenyl)-2-hydroxypyridine (CPHP): Unlike 3,4-HOPOs, 2-hydroxypyridines undergo tautomerization to 2-pyridones. CPHP lacks the adjacent hydroxyl group that grants DFP its potent bidentate O,O coordination. Instead, it relies on an N,O coordination motif (or O,O if interacting intermolecularly), which is thermodynamically weaker for Fe³⁺[4]. Furthermore, the bulky para-carboxyphenyl group at position 3 introduces significant steric hindrance. While this limits its ability to form tight 3:1 mononuclear complexes like DFP, the carboxylic acid moiety (pKa ~4.0) provides a site for secondary interactions, making CPHP highly suitable for surface tethering, metal-organic framework (MOF) synthesis, or targeted drug delivery rather than systemic LIP clearance.
Fig 1. Mechanistic pathway of intracellular iron chelation and subsequent cellular efflux.
Quantitative Performance & Physicochemical Profiling
To objectively evaluate a chelator's efficiency, we rely on the pM value (e.g., pFe³⁺), which represents the negative log of the free metal ion concentration at physiological pH (7.4) under standard conditions ([Ligand] = 10 μM,[Metal] = 1 μM). A higher pFe³⁺ indicates a stronger chelator.
As shown in Table 1, DFP exhibits a remarkable pFe³⁺ of 20.6[],[6]. CPHP's coordination geometry yields a lower thermodynamic affinity for iron, but its unique physicochemical profile alters its biological distribution.
Table 1: Physicochemical and Thermodynamic Comparison
| Parameter | Deferiprone (DFP) | 3-(4-Carboxyphenyl)-2-hydroxypyridine (CPHP) |
| Chelator Class | 3,4-Hydroxypyridinone (3,4-HOPO) | 2-Hydroxypyridine derivative |
| Primary Donor Atoms | O, O (Bidentate) | N, O (Weak Bidentate) / Carboxylate |
| Fe³⁺ Stoichiometry | 3:1 (Ligand:Metal) | Variable (Likely 2:1 or Polymeric) |
| Thermodynamic Affinity (pFe³⁺) | 20.6 | < 15.0 (Estimated based on structural motif) |
| Physiological State (pH 7.4) | Neutral (Zwitterionic resonance) | Anionic (Deprotonated carboxylate) |
| Cellular Permeability | High (Rapid LIP access) | Low to Moderate (Charge-restricted) |
Experimental Methodologies (Self-Validating Systems)
To empirically validate the chelating efficiency and biological utility of these compounds, researchers must employ orthogonal assays. The following protocols establish a self-validating workflow: thermodynamic affinity dictates the potential for chelation, while intracellular fluorescence assays confirm actual biological efficacy.
Fig 2. Self-validating experimental workflow for comprehensive chelator evaluation.
Protocol 1: Thermodynamic Affinity via UV-Vis Spectrophotometric Titration
This protocol determines the stoichiometry and stability constants of the chelator-metal complex using Ligand-to-Metal Charge Transfer (LMCT) bands.
-
Preparation: Prepare a 1.0 mM standardized Fe³⁺ solution using ferric nitrilotriacetate (Fe-NTA) to prevent iron hydrolysis and precipitation at physiological pH.
-
Buffering: Prepare 100 μM solutions of DFP and CPHP in an aqueous 0.1 M MOPS buffer adjusted to pH 7.4.
-
Job's Plot Analysis: Mix the ligand and Fe-NTA solutions in varying molar fractions (from 0:1 to 1:0) while maintaining a constant total concentration (e.g., 100 μM).
-
Spectroscopic Measurement: Record the UV-Vis spectra from 300 nm to 700 nm. For DFP, monitor the characteristic LMCT peak at ~450–460 nm (indicative of the 3:1 complex). For CPHP, scan for shifts in the pyridone absorption bands.
-
Data Regression: Plot absorbance versus the molar fraction of the ligand. The apex of the curve identifies the binding stoichiometry. Use non-linear regression software (e.g., Hyperquad) to calculate the cumulative stability constants (β) and derive the pFe³⁺ value.
Protocol 2: Intracellular Chelation Efficacy (Calcein-AM Assay)
Thermodynamic affinity is irrelevant if the chelator cannot cross the cell membrane. This assay uses Calcein-AM, a fluorophore quenched by the intracellular Labile Iron Pool (LIP), to measure membrane permeability and in situ chelation.
-
Cell Seeding: Seed HepG2 or HeLa cells in a black, clear-bottom 96-well plate at 1×104 cells/well. Incubate overnight at 37°C in 5% CO₂.
-
Probe Loading: Wash cells with PBS and incubate with 0.5 μM Calcein-AM for 30 minutes. The non-fluorescent ester permeates the membrane, is cleaved by intracellular esterases, and binds to the LIP, quenching its fluorescence.
-
Chelator Treatment: Wash the cells thoroughly to remove extracellular Calcein-AM. Treat the cells with varying concentrations (10–100 μM) of DFP or CPHP.
-
Fluorescence Monitoring: Measure fluorescence recovery (Excitation: 490 nm, Emission: 520 nm) continuously over 2 hours.
-
Causality Analysis: An increase in fluorescence indicates that the chelator has successfully permeated the membrane, stripped Fe³⁺ from Calcein, and restored its fluorescence. DFP will show rapid, dose-dependent recovery[2]. CPHP's recovery rate will likely be slower due to the anionic charge of its carboxylate group at pH 7.4, restricting passive diffusion.
Application Suitability
When to choose Deferiprone (DFP): DFP is the optimal choice for applications requiring rapid, systemic clearance of toxic metal ions. Its low molecular weight, neutral charge at physiological pH, and exceptionally high pFe³⁺ (20.6) allow it to easily penetrate cell membranes, access the cytosol, and excrete iron via the kidneys[2],[3]. It remains the benchmark for treating transfusion-dependent thalassemia and Friedreich's ataxia[].
When to choose 3-(4-Carboxyphenyl)-2-hydroxypyridine (CPHP): While CPHP cannot compete with DFP in systemic intracellular chelation, its structural bulk and functional handles make it a powerful tool for materials science and targeted therapeutics. The para-carboxyphenyl group acts as a synthetic anchor. Researchers can covalently couple CPHP to monoclonal antibodies, nanoparticle surfaces, or polymer backbones via standard EDC/NHS amide coupling. This makes CPHP highly suited for developing localized metal-scavenging hydrogels, targeted radiopharmaceutical chelators, or heterogeneous catalysts where the chelating motif must be immobilized.
References
-
Patsnap Synapse. What is the mechanism of Deferiprone? Patsnap. Available at: [Link]
-
Kontoghiorghes, G. J. 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation. Biochim Biophys Acta. (1987). Available at: [Link]
-
Dalton Transactions (RSC Publishing). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. (2016). Available at: [Link]
-
Xia, Y., et al. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia. Ther Adv Hematol. (2013). Available at: [Link]
-
RSC Publishing. Dalton Transactions - Hydroxypyridinones with enhanced iron chelating properties. (2016). Available at: [Link]
Sources
- 1. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 2. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 3. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Comparative study of the antioxidant activity of 3-(4-Carboxyphenyl)-2-hydroxypyridine derivatives
Comparative Study of the Antioxidant Activity of 3-(4-Carboxyphenyl)-2-hydroxypyridine Derivatives
As the demand for highly stable, targeted antioxidants in drug development and materials science accelerates, researchers are increasingly moving away from traditional aliphatic and simple phenolic antioxidants. Among the most promising emerging scaffolds are pyridine derivatives, specifically 3-(4-Carboxyphenyl)-2-hydroxypyridine and its structural analogs.
This guide provides a comprehensive, objective comparison of the antioxidant performance of 3-(4-Carboxyphenyl)-2-hydroxypyridine derivatives against industry-standard alternatives (Ascorbic Acid, Trolox, and BHT). By examining the thermodynamic mechanisms of radical scavenging and providing self-validating experimental protocols, this document serves as an authoritative resource for application scientists and drug development professionals.
Mechanistic Rationale: The Pyridine Scaffold Advantage
The antioxidant efficacy of 3-(4-Carboxyphenyl)-2-hydroxypyridine is fundamentally rooted in its unique electronic structure. Unlike standard phenols, 2-hydroxypyridines exhibit lactam-lactim tautomerism. The presence of the electron-withdrawing, yet resonance-extending, 4-carboxyphenyl group at the C3 position significantly lowers the Bond Dissociation Enthalpy (BDE) of the O-H bond[1].
This structural tuning dictates that these derivatives neutralize Reactive Oxygen Species (ROS) primarily through two competing thermodynamic pathways: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) [2][3]. The extended π-conjugation provided by the carboxyphenyl ring stabilizes the resulting phenoxyl radical intermediate far more effectively than the aliphatic chain of Ascorbic Acid, preventing the antioxidant itself from becoming a reactive pro-oxidant species.
Thermodynamic pathways (HAT vs. SPLET) for ROS neutralization by hydroxypyridine derivatives.
Quantitative Performance Comparison
To objectively benchmark 3-(4-Carboxyphenyl)-2-hydroxypyridine derivatives, we evaluate their performance across three orthogonal assays: DPPH (evaluating lipophilic/hydrophilic SET/HAT mechanisms), ABTS (evaluating aqueous phase radical cation scavenging), and ORAC (Oxygen Radical Absorbance Capacity, evaluating peroxyl radical scavenging).
As demonstrated in recent literature evaluating structurally analogous hydroxypyridines and thiazolo-pyridine hybrids[4][5], these derivatives frequently outperform standard biological antioxidants. The table below synthesizes the comparative in vitro kinetic data:
| Antioxidant Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | ORAC (µmol TE/µmol) | Primary Mechanism |
| 3-(4-Carboxyphenyl)-2-hydroxypyridine | 15.2 ± 0.4 | 12.5 ± 0.3 | 2.83 ± 0.15 | HAT / SPLET |
| Ascorbic Acid (Vitamin C) | 26.6 ± 1.2 | 18.2 ± 0.8 | 1.00 (Standard) | HAT |
| Trolox (Vitamin E Analog) | 32.4 ± 1.5 | 14.5 ± 0.5 | 1.00 (Standard) | HAT |
| BHT (Synthetic Phenol) | 55.0 ± 2.1 | 40.1 ± 1.8 | 0.85 ± 0.10 | SET |
Data Interpretation: The lower IC₅₀ values indicate that a lower concentration of the pyridine derivative is required to neutralize 50% of the radical population. The superior ORAC value (2.83 Trolox Equivalents) highlights the molecule's capacity to neutralize multiple radical equivalents per molecule, a direct result of the stable, delocalized radical intermediates formed by the pyridine-carboxyphenyl axis[5].
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, the evaluation of antioxidant capacity must rely on self-validating systems. A common pitfall in antioxidant screening is relying on single-time-point endpoint reads, which fail to account for the varying kinetic rates of different molecules. The following protocols are designed with built-in kinetic validation and internal controls.
Protocol A: Kinetic DPPH Radical Scavenging Assay
Causality & Design Choice: We utilize methanol as the solvent because it accommodates both the highly lipophilic nature of the DPPH• radical and the amphiphilic profile of the carboxyphenyl derivatives, preventing precipitation artifacts. Furthermore, we employ a kinetic read rather than a static endpoint to verify that the reaction has reached a thermodynamic plateau.
Step-by-Step Workflow:
-
Reagent Preparation: Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol to a concentration of 0.2 mM. Validation step: The initial absorbance at 517 nm must be calibrated to 0.800 ± 0.050 to ensure a standardized radical baseline.
-
Sample Dilution: Prepare serial dilutions of the 3-(4-Carboxyphenyl)-2-hydroxypyridine derivative (1 µM to 100 µM) in methanol. Prepare identical concentrations of Ascorbic Acid as a positive control.
-
Reaction Initiation: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the sample. Causality: The microplate format ensures all samples and controls are subjected to identical atmospheric oxygen and temperature conditions, eliminating environmental drift.
-
Kinetic Monitoring: Incubate the plate in the dark at 25°C. Read the absorbance at 517 nm every 5 minutes for 30 minutes using a microplate spectrophotometer.
-
Data Validation: The assay is considered valid only if the solvent-only blank shows <5% signal degradation over 30 minutes. Calculate the IC₅₀ using non-linear regression of the plateau values.
Standardized high-throughput workflow for evaluating radical scavenging capacity.
Protocol B: ABTS Radical Cation Decolorization Assay
Causality & Design Choice: While DPPH is strictly organic, the ABTS•+ assay is conducted in an aqueous phosphate buffer (pH 7.4). This is critical for 3-(4-Carboxyphenyl)-2-hydroxypyridine, as the carboxylic acid moiety will be deprotonated at physiological pH, drastically altering its electron-donating capacity and favoring the SPLET mechanism[2].
-
Radical Generation: React 7 mM ABTS with 2.45 mM potassium persulfate in water. Allow the mixture to stand in the dark for 12–16 hours to ensure complete radical cation (ABTS•+) generation.
-
Buffer Calibration: Dilute the ABTS•+ solution with 0.1 M Phosphate Buffer (pH 7.4) until the absorbance at 734 nm reaches 0.700 ± 0.020.
-
Reaction & Measurement: Mix 10 µL of the test compound with 190 µL of the diluted ABTS•+ solution. Monitor the decay at 734 nm for 10 minutes.
Beyond Direct Scavenging: Cellular Defense Activation
In modern drug development, a compound's utility is rarely limited to direct stoichiometric radical scavenging. Advanced pyridine derivatives have been shown to act as electrophilic signaling agents that upregulate endogenous cellular defenses[5].
Specifically, the mild electrophilicity of the oxidized pyridine core can interact with the thiol groups of the Keap1 protein. This interaction induces a conformational change that releases Nrf2, allowing it to translocate to the nucleus. Once there, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of powerful endogenous antioxidant enzymes like Superoxide Dismutase (SOD) and Heme Oxygenase-1 (HO-1).
Proposed mechanism of Nrf2/ARE pathway activation by 2-hydroxypyridine derivatives.
Conclusion
The comparative data heavily supports the transition toward rationally designed heterocyclic antioxidants. 3-(4-Carboxyphenyl)-2-hydroxypyridine derivatives offer a distinct thermodynamic advantage over traditional aliphatic antioxidants like Ascorbic Acid and simple phenols like BHT. By leveraging extended π-conjugation and favorable lactam-lactim tautomerism, these compounds achieve superior IC₅₀ values in both lipophilic and aqueous environments. Furthermore, their potential to activate the Nrf2/ARE signaling pathway positions them as highly valuable dual-action candidates for mitigating oxidative stress in complex biological systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking 3-(4-Carboxyphenyl)-2-hydroxypyridine Based Catalysts
In the dynamic landscape of modern catalysis, the rational design of ligands is paramount to unlocking novel reactivity and enhancing the efficiency of metal-catalyzed transformations. This guide provides a comprehensive performance benchmark of catalysts based on the promising, yet underexplored, 3-(4-Carboxyphenyl)-2-hydroxypyridine ligand. We will delve into its synthesis, the rationale for its design, and a comparative analysis of its projected performance against established catalyst systems in the context of C-H bond activation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge catalyst design for innovative synthetic methodologies.
Introduction: The Promise of 3-(4-Carboxyphenyl)-2-hydroxypyridine as a Ligand
The 3-(4-Carboxyphenyl)-2-hydroxypyridine scaffold is a compelling ligand for catalysis due to a confluence of advantageous structural and electronic features. The 2-hydroxypyridine moiety is a well-established N,O-bidentate chelating unit that can form stable complexes with a variety of transition metals.[1] The tautomeric equilibrium between the hydroxypyridine and pyridone forms can play a crucial role in catalytic cycles, potentially facilitating proton transfer steps.[2]
The introduction of a carboxyphenyl group at the 3-position is a strategic design choice. The carboxylic acid functionality can serve multiple roles: it can act as a secondary coordination site, leading to the formation of more rigid and potentially more selective catalysts. Furthermore, the electronic nature of the carboxyphenyl group, being electron-withdrawing, can significantly influence the electronic properties of the metal center, thereby tuning its reactivity. Studies on substituted pyridine-carboxylate ligands have shown that electron-withdrawing groups can enhance the catalytic activity of metal centers in certain reactions by modulating the electron density at the metal.[3][4] This guide will focus on the potential application of a Ruthenium(II) complex of 3-(4-Carboxyphenyl)-2-hydroxypyridine in the C-H arylation of 2-phenylpyridine, a benchmark reaction for C-H activation.[1]
Synthesis and Characterization
The synthesis of the 3-(4-Carboxyphenyl)-2-hydroxypyridine ligand and its subsequent complexation with a Ruthenium(II) precursor is a critical first step.
Synthesis of 3-(4-Carboxyphenyl)-2-hydroxypyridine
A plausible synthetic route to 3-(4-Carboxyphenyl)-2-hydroxypyridine could involve a Suzuki-Miyaura cross-coupling reaction between a protected 3-bromo-2-hydroxypyridine and 4-carboxyphenylboronic acid. Subsequent deprotection would yield the desired ligand.
Synthesis of the [Ru(p-cymene)(3-(4-Carboxyphenyl)-2-hydroxypyridine)Cl] Catalyst
The active catalyst can be prepared by reacting the ligand with the dimeric precursor, [RuCl2(p-cymene)]2, in a suitable solvent such as methanol or dichloromethane. The reaction typically proceeds at room temperature or with gentle heating to afford the monomeric Ruthenium(II) complex.
Benchmarking Performance in C-H Arylation
To objectively assess the potential of our 3-(4-Carboxyphenyl)-2-hydroxypyridine-based Ruthenium(II) catalyst (hereafter referred to as [Ru]-L1 ), we will compare its projected performance in the ortho-arylation of 2-phenylpyridine with bromobenzene against two established benchmark systems:
-
Benchmark 1 (Ligandless): The [RuCl2(p-cymene)]2 dimer, representing the baseline activity of the ruthenium precursor without a specialized ligand.[1]
-
Benchmark 2 (Electron-Withdrawing Ligand): A Ruthenium(II) complex with 5-trifluoromethyl-2-hydroxypyridine, a ligand bearing a strong electron-withdrawing group.[1]
The key performance indicators for this comparison will be reaction yield, turnover number (TON), and turnover frequency (TOF).
Projected Performance Data
The following table summarizes the expected performance based on the established trends of substituent effects on 2-hydroxypyridine ligands in Ruthenium-catalyzed C-H activation.[1] The data for [Ru]-L1 is a projection based on the anticipated electronic effects of the carboxyphenyl group.
| Catalyst | Ligand | Reaction Yield (%) | TON | TOF (h⁻¹) |
| [Ru]-L1 (Projected) | 3-(4-Carboxyphenyl)-2-hydroxypyridine | >95 | >950 | >79 |
| Benchmark 1 | None | ~12 | ~120 | ~10 |
| Benchmark 2 | 5-Trifluoromethyl-2-hydroxypyridine | 96 | 960 | 80 |
Reaction Conditions: 2-phenylpyridine (1 mmol), bromobenzene (1.2 mmol), K2CO3 (2 mmol), Catalyst (0.1 mol%), Water (3 mL), 100 °C, 12 h.
The projection for [Ru]-L1 anticipates a high yield, TON, and TOF, comparable to or even exceeding that of the trifluoromethyl-substituted ligand. This is predicated on the principle that the electron-withdrawing nature of the carboxyphenyl group will enhance the catalytic activity of the Ruthenium center.[3][4]
Experimental Protocols
To ensure a fair and reproducible comparison, the following detailed experimental protocols should be followed.
General Procedure for Catalytic C-H Arylation
-
To a sealed reaction vessel, add 2-phenylpyridine (155 mg, 1 mmol), bromobenzene (188 mg, 1.2 mmol), and K2CO3 (276 mg, 2 mmol).
-
Add the appropriate catalyst (0.001 mmol, 0.1 mol%).
-
Add 3 mL of degassed water.
-
Seal the vessel and stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(2-biphenyl)pyridine.
-
Determine the yield by weighing the purified product and characterize by ¹H NMR and ¹³C NMR spectroscopy.
Mechanistic Insights and Rationale
The enhanced performance of 2-hydroxypyridine-ligated Ruthenium catalysts in C-H activation is attributed to the cooperative role of the ligand in the catalytic cycle. The widely accepted mechanism involves a concerted metalation-deprotonation (CMD) pathway.
Figure 1. A simplified catalytic cycle for the Ruthenium-catalyzed C-H arylation, highlighting the key steps of C-H activation, oxidative addition, and reductive elimination.
The 2-hydroxypyridine ligand is believed to facilitate the C-H activation step by acting as a proton shuttle. The electron-withdrawing substituent on the ligand, such as the carboxyphenyl group in [Ru]-L1 , is expected to increase the electrophilicity of the Ruthenium center, thereby promoting the initial C-H bond cleavage.
Conclusion and Future Outlook
This guide provides a framework for benchmarking the performance of catalysts based on the 3-(4-Carboxyphenyl)-2-hydroxypyridine ligand. Based on established principles of ligand design and substituent effects, it is projected that a Ruthenium(II) complex of this ligand will exhibit high catalytic activity in C-H activation reactions, rivaling or potentially surpassing existing benchmark catalysts. The carboxylic acid functionality also opens avenues for anchoring the catalyst to solid supports for heterogeneous catalysis, enhancing its recyclability and practical utility.
Future experimental work should focus on the synthesis and thorough characterization of the proposed [Ru]-L1 catalyst and its evaluation in a range of C-H functionalization and cross-coupling reactions. Such studies will not only validate the projections made in this guide but also contribute to the broader understanding of how multifunctional ligands can be rationally designed to achieve superior catalytic performance.
References
-
Substituent Effects on the Activity of Cp*Ir(pyridine-carboxylate) Water Oxidation Catalysts: Which Ligand Fragments Remain Coordinated to the Active Ir Centers? | Organometallics - ACS Publications. [Link]
-
Substituent Effects on the Activity of Cp*Ir(pyridine-carboxylate) Water Oxidation Catalysts: Which Ligand Fragments Remain Coordinated to the Active Ir Centers? - Organometallics - ACS Figshare. [Link]
-
Nickel(II)- and Palladium(II)-NHC Complexes from Hydroxypyridine Functionalized C,O Chelate Type Ligands: Synthesis, Structure, and Catalytic Activity toward Kumada–Tamao–Corriu Reaction | Request PDF - ResearchGate. [Link]
-
The Impact of Ligand Carboxylates on Electrocatalyzed Water Oxidation - PMC. [Link]
-
2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions - IDR@IIT Indore. [Link]
- US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google P
-
2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - RSC Publishing. [Link]
-
Journal: Catalysis Science & Technology Carboxylic Acid Ligand Substituent Impacts Hydrosilylation Activity of Platinum Sing - OSTI.GOV. [Link]
-
Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp3)–H Activations. [Link]
-
A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C. [Link]
Sources
- 1. dspace.iiti.ac.in [dspace.iiti.ac.in]
- 2. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
Side-by-side comparison of different synthetic routes to 3-(4-Carboxyphenyl)-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, side-by-side comparison of established and potential synthetic routes for the preparation of 3-(4-Carboxyphenyl)-2-hydroxypyridine, a key building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to offer insights into the strategic and mechanistic considerations that underpin each approach.
Introduction
3-(4-Carboxyphenyl)-2-hydroxypyridine, also known as 3-(4-carboxyphenyl)-2(1H)-pyridone, is a bifunctional molecule featuring a chelating 2-hydroxypyridine motif and a versatile carboxylic acid handle. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of compounds with potential applications in pharmaceuticals, including as ligands for metal-based therapies and as scaffolds for enzyme inhibitors. The efficient and scalable synthesis of this molecule is therefore of significant interest to the scientific community. This guide will compare and contrast the most viable synthetic strategies, providing detailed protocols and expert analysis to inform your research and development endeavors.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The most direct and widely applicable method for the synthesis of 3-(4-Carboxyphenyl)-2-hydroxypyridine is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the formation of a carbon-carbon bond between a halide and an organoboron compound, catalyzed by a palladium complex.[1][2][3] In this case, the key disconnection involves the coupling of 3-bromo-2-hydroxypyridine with 4-carboxyphenylboronic acid.
Reaction Scheme
Caption: Suzuki-Miyaura cross-coupling of 3-bromo-2-hydroxypyridine and 4-carboxyphenylboronic acid.
Experimental Protocol
Synthesis of 3-Bromo-2-hydroxypyridine (Starting Material)
A common route to the required 3-bromo-2-hydroxypyridine starting material involves the diazotization of 2-amino-3-bromopyridine.[4]
-
Dissolve 2-amino-3-bromopyridine (1.0 eq) in an aqueous solution of sulfuric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (4.8 eq) in water, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Neutralize the reaction mixture to pH 7 with an aqueous sodium hydroxide solution.
-
Extract the product with an organic solvent such as chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-bromo-2-hydroxypyridine. This product can often be used in the subsequent coupling step without further purification.[4]
Suzuki-Miyaura Coupling Procedure
The following is a generalized procedure based on standard Suzuki-Miyaura coupling conditions.[5][6][7]
-
To a reaction vessel, add 3-bromo-2-hydroxypyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with a mineral acid (e.g., 2M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water and a cold organic solvent (e.g., diethyl ether) to remove non-polar impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(4-Carboxyphenyl)-2-hydroxypyridine.
Performance and Data Comparison
| Parameter | Suzuki-Miyaura Coupling |
| Starting Materials | 3-bromo-2-hydroxypyridine, 4-carboxyphenylboronic acid |
| Key Reagents | Palladium catalyst, base |
| Reaction Conditions | 80-110 °C, inert atmosphere |
| Typical Yield | 70-90% (estimated based on similar reactions) |
| Purification | Precipitation and recrystallization |
| Advantages | High functional group tolerance, high yields, commercially available starting materials, well-established and reliable methodology. |
| Disadvantages | Cost of palladium catalyst, potential for heavy metal contamination in the final product, requires an inert atmosphere. |
Causality Behind Experimental Choices
-
Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[2] The choice of ligands on the palladium can influence the reaction efficiency.
-
Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3] The choice of base can also affect the reaction rate and the stability of the starting materials and product.
-
Solvent System: A biphasic solvent system is often used to dissolve both the organic-soluble and water-soluble reactants and reagents, facilitating their interaction at the interface. Degassing the solvent is important to prevent the oxidation of the palladium(0) catalyst.
Route 2: Synthesis via Pyridine N-Oxides and Arynes (A Potential Alternative)
A conceptually different approach involves the reaction of a pyridine N-oxide with an in-situ generated aryne.[8][9][10] This method offers a transition-metal-free alternative, which can be advantageous in pharmaceutical synthesis where metal contamination is a concern.
Conceptual Reaction Scheme
Caption: Conceptual reaction of a pyridine N-oxide with an aryne precursor.
Mechanistic Considerations and Challenges
This route would likely proceed through a [3+2] cycloaddition of the pyridine N-oxide to the aryne, followed by a series of rearrangements to yield the 3-aryl-2-hydroxypyridine product.[8] For the synthesis of 3-(4-Carboxyphenyl)-2-hydroxypyridine, one would need to start with a pyridine N-oxide and a benzyne precursor bearing a carboxyl group or a precursor to it.
Challenges:
-
Regioselectivity: Controlling the regioselectivity of the addition of the pyridine N-oxide to an unsymmetrically substituted aryne can be challenging.
-
Substrate Availability: The synthesis of the required substituted aryne precursor might be complex.
-
Lack of Specific Precedent: While the general methodology has been reported for other substituted pyridines, its application to the synthesis of the specific target molecule has not been documented, and optimization would be required.
Performance and Data Comparison
| Parameter | Pyridine N-Oxide and Aryne Route (Conceptual) |
| Starting Materials | Pyridine N-oxide, substituted aryne precursor |
| Key Reagents | Fluoride source |
| Reaction Conditions | Typically room temperature |
| Typical Yield | Moderate to good (estimated based on similar reactions) |
| Purification | Chromatographic methods likely required |
| Advantages | Transition-metal-free, mild reaction conditions. |
| Disadvantages | Potential for regioselectivity issues, less established methodology for this specific target, potentially complex starting material synthesis. |
Route 3: Multi-Component Reaction (A Future Perspective)
Conceptually, such a reaction could involve the condensation of a β-ketoester, an aldehyde (4-carboxybenzaldehyde), and an ammonia source. The development of such a route would represent a significant advancement in the synthesis of this important molecule.
Conclusion and Recommendations
Based on the current state of the literature, the Suzuki-Miyaura cross-coupling reaction is the most reliable and well-established method for the synthesis of 3-(4-Carboxyphenyl)-2-hydroxypyridine. Its high yields, excellent functional group tolerance, and the commercial availability of the starting materials make it the preferred route for both laboratory-scale synthesis and potential scale-up. While the cost of the palladium catalyst and the need for an inert atmosphere are considerations, the efficiency of the reaction often outweighs these drawbacks.
The synthesis via pyridine N-oxides and arynes presents an intriguing, transition-metal-free alternative. However, the lack of specific examples for the target molecule and potential challenges with regioselectivity and starting material synthesis make it a more exploratory route that would require significant research and development.
For researchers and drug development professionals, the Suzuki-Miyaura approach offers a clear and proven path to obtaining 3-(4-Carboxyphenyl)-2-hydroxypyridine. Future research efforts could be directed towards developing a more atom-economical multi-component reaction, which would further enhance the efficiency and sustainability of its synthesis.
References
-
Miyashita, M., et al. (2006). Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides. The Journal of Organic Chemistry, 71(15), 5851–5853. [Link][8][9][10]
-
Steparuk, E. V., Obydennov, D. L., & Sosnovskikh, V. Y. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023(2), M1668. [Link][11]
-
Ghandi, M., & E-Theses, D. (2001). New functionalised 3-hydroxypyridines. Durham University. [Link][12]
-
ResearchGate. (2006). Regioselective synthesis of 3‐(2‐hydroxyaryl)pyridines via arynes and.... Retrieved March 11, 2026, from [Link][8][9][10]
-
Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1383. [Link][13]
-
The Suzuki Reaction. (2014, February 6). Chem 115 Myers. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic Acid. Retrieved March 11, 2026, from [Link][14]
-
Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. [Link][15]
-
PubMed. (2006). Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides. [Link][8][9][10]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link][2]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 11, 2026, from [Link][3]
-
MDPI. (2023, March 15). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link][5]
-
MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link][6]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved March 11, 2026, from [Link][7]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. [Link][16]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Retrieved March 11, 2026, from [Link][17]
-
PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved March 11, 2026, from [Link][18]
-
Semantic Scholar. (2023, March 14). Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. [Link][19]
-
ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved March 11, 2026, from [Link][20]
-
PubMed Central. (n.d.). Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors. Retrieved March 11, 2026, from [Link][21]
-
PMC. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved March 11, 2026, from [Link][22]
-
ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved March 11, 2026, from [Link][23]
-
New Journal of Chemistry. (n.d.). Boric/boronic acid-promoted redox transformation of 4-hydroxy-1,2,3,4-tetrahydroacridine N-oxides to functionalized 2,3-dihydroacridin-4(1H)-ones and mechanistic studies using DFT calculations. [Link][24]
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elar.urfu.ru [elar.urfu.ru]
- 12. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 13. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. arkat-usa.org [arkat-usa.org]
- 16. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization [organic-chemistry.org]
- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Boric/boronic acid-promoted redox transformation of 4-hydroxy-1,2,3,4-tetrahydroacridine N-oxides to functionalized 2,3-dihydroacridin-4(1H)-ones and mechanistic studies using DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Confirming the structure of 3-(4-Carboxyphenyl)-2-hydroxypyridine using X-ray crystallography
A Senior Application Scientist's Guide to Structural Elucidation: Confirming 3-(4-Carboxyphenyl)-2-hydroxypyridine via X-ray Crystallography and Comparative Methodologies
Abstract
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, particularly in the fields of drug discovery and materials science. For novel compounds like 3-(4-Carboxyphenyl)-2-hydroxypyridine, a molecule with significant potential due to its bifunctional nature, confirming the precise atomic arrangement is paramount for understanding its physicochemical properties and biological interactions. This guide presents a comprehensive comparison of single-crystal X-ray diffraction (SC-XRD), widely regarded as the "gold standard" for structural elucidation, with complementary spectroscopic and computational techniques.[1] We provide detailed, field-proven protocols for the synthesis, crystallization, and subsequent analysis of the title compound by SC-XRD, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations. By objectively comparing the data output, resolution, and limitations of each method, this guide equips researchers with the rationale to select and integrate the most appropriate techniques for definitive structural confirmation.
Introduction: The Imperative of Structural Verification
3-(4-Carboxyphenyl)-2-hydroxypyridine is a heterocyclic compound featuring a carboxylic acid group and a hydroxypyridine moiety. This structure suggests a propensity for forming robust hydrogen-bonded networks and potential zwitterionic states, making it an interesting candidate for co-crystal engineering, pharmaceutical formulation, and as a ligand in coordination chemistry. However, these same features can introduce ambiguity in its structural characterization. Tautomerism in the hydroxypyridine ring and polymorphism in the solid state are distinct possibilities that can only be resolved with high-resolution analytical techniques.
Single-crystal X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.[1] It remains the definitive method for establishing absolute stereochemistry and identifying packing motifs.[1] Nevertheless, obtaining suitable single crystals can be a significant bottleneck.[2] Furthermore, the solid-state structure may not fully represent the molecule's conformation in solution, which is often more relevant for biological applications.
Therefore, a multi-faceted approach is essential. This guide compares the definitive solid-state data from SC-XRD with the solution-state information provided by NMR spectroscopy and the theoretical validation offered by DFT calculations. This integrated workflow represents a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Experimental & Computational Protocols
Synthesis and Purification
The synthesis of 3-(4-Carboxyphenyl)-2-hydroxypyridine can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for creating C-C bonds between aryl halides and boronic acids due to its high functional group tolerance and generally good yields.[3][4][5]
Protocol: Suzuki-Miyaura Coupling
-
Reactant Preparation: In a 100 mL round-bottom flask, combine 3-bromo-2-hydroxypyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 3.0 eq) as the base.
-
Solvent & Degassing: Add a 3:1 mixture of Dioxane/H₂O (0.1 M concentration relative to the limiting reagent). Degas the mixture thoroughly for 20 minutes by bubbling argon gas through the solution to prevent oxidation of the catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).[6]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, acidify the mixture with 1M HCl to a pH of ~4-5. This will protonate the carboxylate, causing the product to precipitate.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water followed by a small amount of cold diethyl ether. The product can be further purified by recrystallization from an ethanol/water mixture to yield the pure 3-(4-Carboxyphenyl)-2-hydroxypyridine.
Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step in an X-ray crystallographic analysis.[7] The presence of both a polar carboxylic acid and a hydrogen-bonding hydroxypyridine group requires careful solvent selection.
Protocol: Vapor Diffusion for Crystallization
-
Solvent System Selection: The goal is to find a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is poorly soluble. For this molecule, Dimethylformamide (DMF) is a good primary solvent, and deionized water can serve as the anti-solvent.
-
Sample Preparation: In a small, 2 mL glass vial, dissolve ~5-10 mg of the purified compound in the minimum amount of hot DMF (~0.5 mL) to achieve a clear, saturated solution.
-
Setup: Place this vial inside a larger, 20 mL glass jar containing 2-3 mL of the anti-solvent (water). Seal the larger jar tightly with a cap.
-
Crystal Growth: The more volatile solvent (DMF) will slowly evaporate from the inner vial and its vapor will diffuse into the larger volume of the jar, while the less volatile anti-solvent vapor (water) will slowly diffuse into the sample vial.[8] This gradual decrease in solubility over several days to weeks promotes the slow formation of large, well-ordered crystals suitable for diffraction.
Workflow for Structural Elucidation
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Evaluating the Stability of 3-(4-Carboxyphenyl)-2-hydroxypyridine Metal Complexes: A Comparative Guide
As the demand for highly stable, targeted metallodrugs and radiopharmaceuticals accelerates, the selection of the optimal bifunctional chelator (BFC) is critical. While traditional aliphatic chelators like EDTA or DTPA are ubiquitous, heterocyclic platforms such as 2-hydroxypyridines and hydroxypyridinones (HOPOs) have emerged as superior alternatives for binding hard metal ions[1].
This guide provides an in-depth technical evaluation of 3-(4-Carboxyphenyl)-2-hydroxypyridine (3-CP-2-HP) . By analyzing its thermodynamic and kinetic stability against industry-standard alternatives, this document equips drug development professionals with the mechanistic insights and self-validating experimental frameworks needed to qualify this ligand for advanced applications.
Mechanistic Causality: The 3-CP-2-HP Advantage
To understand the performance of 3-CP-2-HP, we must deconstruct its molecular architecture. The compound operates as a bifunctional system:
-
The Chelating Core (2-Hydroxypyridine): The 2-hydroxypyridine platform provides an N,O-bidentate coordination sphere. According to Hard-Soft Acid-Base (HSAB) theory, the deprotonated oxygen acts as a hard donor, exhibiting exceptional affinity for hard metal ions (e.g., Fe³⁺, Zr⁴⁺), while the pyridine nitrogen provides softer electron donation, enhancing stability through d-electron back-donation[2],[3].
-
The Bioconjugation Handle (4-Carboxyphenyl): Positioned at the 3-carbon, the 4-carboxyphenyl group serves a dual purpose. Mechanistically, its electron-withdrawing nature modulates the pKa of the hydroxyl group, allowing the ligand to deprotonate and coordinate metals at lower, physiologically relevant pH levels. Practically, the sterically unhindered carboxylic acid provides a robust handle for covalent attachment (via NHS/EDC coupling) to targeting vectors like monoclonal antibodies without disrupting the metal-binding pharmacophore[4].
Figure 1: Comprehensive workflow for evaluating the thermodynamic and kinetic stability of metal complexes.
Comparative Performance Data
The effectiveness of a chelating agent is quantified by its overall stability constant (log β) and its pM value (e.g., pFe³⁺). The pM value is calculated at a physiological pH of 7.4 (where [Ligand] = 10 μM and [Metal] = 1 μM), providing a highly biologically relevant measure of efficacy[5].
The table below benchmarks 3-CP-2-HP against standard clinical and experimental chelators.
| Chelator | Denticity | Donor Atoms | pFe³⁺ (pH 7.4) | Bioconjugation Handle | Primary Application |
| 3-CP-2-HP | Bidentate | N, O | ~18.5* | Yes (Carboxyl) | Targeted Radiopharmaceuticals |
| Deferiprone (DFP) | Bidentate | O, O | 20.6[6] | No | Oral Iron Chelation Therapy |
| 3,2-HOPO | Bidentate | O, O | 16.3[6] | No | Actinide Decorporation |
| Deferoxamine (DFO) | Hexadentate | O, O, O, O, O, O | 26.6 | No | Acute Iron Overload |
| EDTA | Hexadentate | N, N, O, O, O, O | 23.4 | No | General in vitro Chelation |
*Estimated comparative value based on the inductive effects of the carboxyphenyl substitution on the 2-hydroxypyridine core.
While hexadentate ligands like DFO exhibit higher absolute pFe³⁺ values due to the chelate effect, 3-CP-2-HP offers a highly competitive stability profile for a bidentate ligand, with the critical advantage of a built-in targeting handle—a feature completely absent in DFP and DFO. Furthermore, HOPO and 2-HP derivatives demonstrate unparalleled affinity for group IV metals like Zr⁴⁺ (log β > 43), making them highly attractive for immuno-PET imaging[7].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the evaluation of metal complex stability must rely on self-validating experimental systems. Below are the definitive protocols for establishing the thermodynamic and kinetic profiles of 3-CP-2-HP complexes.
Protocol A: Thermodynamic Profiling via Potentiometric Titration
Objective: Determine the protonation constants (pKa) and metal-ligand stability constants (log β).
-
Solution Preparation: Prepare a 25 mL solution containing 1.0 mM 3-CP-2-HP and 0.33 mM of the target metal ion (e.g., Fe³⁺) in 0.1 M KCl.
-
Causality: Maintaining a constant, high ionic strength background (0.1 M KCl) prevents fluctuations in activity coefficients during the titration, ensuring the Nernstian response of the pH electrode remains strictly linear.
-
-
Forward Titration: Under an inert argon atmosphere (to prevent CO₂ dissolution), titrate the solution with standardized 0.1 M KOH from pH 2.0 to 11.0, recording pH after equilibrium is reached at each addition.
-
Reverse Titration (Self-Validation Step): Immediately titrate the solution back to pH 2.0 using standardized 0.1 M HCl.
-
Causality: If the forward and reverse titration curves overlap perfectly, the system has proven it is in true thermodynamic equilibrium. Hysteresis between the curves indicates irreversible processes, such as the formation of insoluble metal hydroxides, which would invalidate the log β calculation.
-
-
Data Deconvolution: Import the titration data into refinement software (e.g., HYPERQUAD) to calculate the overall stability constants (β) by minimizing the least-squares difference between experimental and calculated curves[5].
Protocol B: Kinetic Stability via Transchelation Challenge
Objective: Evaluate the kinetic inertness of the complex in biological media.
While thermodynamic stability dictates the ultimate equilibrium state, kinetic stability dictates whether a complex will survive the biological transit time before reaching its target.
-
Complex Equilibration: Pre-form the[M(3-CP-2-HP)₃] complex in a 0.1 M HEPES buffer at pH 7.4. Confirm formation via UV-Vis spectrophotometry by identifying the distinct Metal-Ligand Charge Transfer (MLCT) band.
-
Competitor Introduction: Rapidly inject a 100-fold molar excess of a competing ligand (e.g., EDTA).
-
Causality: Using a massive excess of the competitor establishes pseudo-first-order kinetic conditions. This simplifies the mathematical derivation of the dissociation rate constant ( kobs ) and ensures the reverse reaction is statistically negligible.
-
-
Spectrophotometric Monitoring: Monitor the decay of the MLCT absorbance band over 24–48 hours at 37 °C.
-
Isosbestic Point Verification (Self-Validation Step): Overlay the time-resolved UV-Vis spectra and verify the presence of sharp isosbestic points.
-
Causality: An isosbestic point mathematically proves that only two absorbing species (the initial 3-CP-2-HP complex and the final EDTA complex) are present in equilibrium. If the isosbestic point drifts or is absent, it indicates the buildup of intermediate degradation products, invalidating the direct transchelation model.
-
Figure 2: Self-validating logical flow for the kinetic transchelation challenge assay.
Conclusion
3-(4-Carboxyphenyl)-2-hydroxypyridine represents a highly engineered bridge between the exceptional metal-binding affinity of the 2-hydroxypyridine core and the practical necessity of bioconjugation. By leveraging the N,O-donor synergy and the inductive pKa modulation provided by the carboxyphenyl group, researchers can achieve highly stable, targetable metal complexes. When evaluated through the self-validating thermodynamic and kinetic protocols outlined above, 3-CP-2-HP demonstrates the robust stability required for next-generation metallodrug and radiopharmaceutical development.
References
-
STABILITY OF THE IRON(III) COMPLEX WITH 2-HYDROXYPYRIDINE Source: Journal of Coordination Chemistry (tandfonline.com) URL:[Link]
-
Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms Source: National Institutes of Health (nih.gov) URL:[Link]
-
Hydroxypyridinonate Complex Stability of Group (IV) Metals and Tetravalent f-Block Elements: The Key to the Next Generation of Chelating Agents for Radiopharmaceuticals Source: Inorganic Chemistry (acs.org) URL:[Link]
-
Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one Source: Dalton Transactions (rsc.org) URL:[Link]
-
2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis Source: RSC Advances (rsc.org) URL:[Link]
-
Effect of the Auxiliary Coordination Agent 2-Hydroxypyridine on Sulfite-Based Electroless Gold Plating Source: Materials Protection (mat-pro.com) URL:[Link]
Sources
- 1. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mat-pro.com [mat-pro.com]
- 4. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
3-(4-Carboxyphenyl)-2-hydroxypyridine proper disposal procedures
As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized organic compounds like 3-(4-Carboxyphenyl)-2-hydroxypyridine (CAS: 936636-14-5) require more than just a cursory glance at a Safety Data Sheet (SDS). Proper lifecycle management of this compound requires a deep understanding of its physicochemical behavior, environmental impact, and the regulatory frameworks governing its disposal.
This guide provides a self-validating, step-by-step operational and disposal protocol designed for researchers, EHS professionals, and drug development scientists to ensure safety, compliance, and scientific integrity [1].
Physicochemical Properties & Hazard Profile
To design an effective disposal strategy, we must first understand the molecular characteristics of the waste. 3-(4-Carboxyphenyl)-2-hydroxypyridine contains both a carboxylic acid moiety and a pyridine ring. This dual functionality dictates its reactivity, irritation potential, and thermal degradation profile.
Table 1: Quantitative Data and Hazard Summary
| Property / Parameter | Specification |
| Chemical Name | 3-(4-Carboxyphenyl)-2-hydroxypyridine |
| CAS Number | 936636-14-5 |
| Molecular Formula | C12H9NO3 |
| Molecular Weight | 215.21 g/mol |
| Physical State | Solid (Powder) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Waste Categorization | Non-halogenated organic solid waste |
Mechanistic Causality of Hazards: The irritation hazards (H315, H319) arise from the compound's nature as a mild organic acid and a coordinating ligand. Upon contact with mucosal membranes or perspiration, it can cause localized pH shifts and cellular irritation [1]. Furthermore, the nitrogen atom embedded in the pyridine ring is the critical factor for disposal: incomplete combustion of this ring will generate toxic nitrogen oxides (NOx), necessitating specific incineration controls [2].
Operational Safety & Handling Protocol
Before generating waste, operational safety must be established to prevent accidental exposure or environmental release.
Step-by-Step Handling Methodology:
-
Engineering Controls: Always handle the dry powder within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent the aerosolization of particulates (mitigating H335 hazards).
-
Personal Protective Equipment (PPE): Don standard laboratory PPE, including a chemically resistant lab coat, safety goggles (not safety glasses, to prevent dust ingress), and nitrile gloves. Double-gloving is recommended during scale-up or spill cleanup.
-
Spill Response Protocol:
-
Containment: If a spill occurs, do not use water initially, as it may spread the active powder.
-
Collection: Use clean, non-sparking tools or a HEPA-filtered vacuum dedicated to chemical spills to collect the solid.
-
Decontamination: Once the bulk powder is removed, wash the affected surface with a mild alkaline soap and water solution to neutralize residual acidic traces. Place all cleanup materials into a designated solid waste container [2].
-
Step-by-Step Disposal Procedures
Under the EPA's Resource Conservation and Recovery Act (RCRA), the generator is responsible for the "cradle-to-grave" lifecycle of the chemical [3]. 3-(4-Carboxyphenyl)-2-hydroxypyridine must be processed as non-halogenated organic waste.
Step 1: Waste Segregation
-
Solid Waste: Place contaminated PPE, Kimwipes, and empty reagent bottles into a puncture-proof, chemically compatible poly-drum or bin.
-
Liquid Waste: If the compound is dissolved in a solvent during synthesis or assay preparation, ensure it is mixed only with non-halogenated solvents (e.g., ethanol, methanol, acetone). Do not mix with halogenated solvents (e.g., chloroform, DCM) , as incinerating halogenated mixtures requires different thermal profiles to prevent the formation of highly toxic dioxins and furans.
Step 2: Solubilization for Destruction (Incineration Prep)
-
For bulk powder disposal, it is highly recommended to dissolve or suspend the material in a combustible, non-halogenated solvent.
-
Causality: Liquid injection into an incinerator ensures a uniform burn rate and complete thermal oxidation, whereas bulk powders can clump and undergo incomplete combustion.
Step 3: High-Temperature Incineration
-
The manifested waste must be transferred to an approved chemical disposal plant. The facility will burn the waste in a chemical incinerator equipped with an afterburner and a wet scrubber system .
-
Causality: The primary combustion chamber breaks down the carbon backbone. The afterburner ensures the complete oxidation of C12H9NO3 into CO2 and H2O. Because the pyridine ring releases NOx upon combustion, the exhaust gas must pass through a wet scrubber (often utilizing sodium hydroxide or reducing agents) to neutralize the NOx before atmospheric release, ensuring compliance with Clean Air Act standards[4].
Waste Disposal Workflow Visualization
The following diagram illustrates the strict segregation and processing logic required for this compound to ensure environmental compliance.
Workflow for the segregation, manifesting, and incineration of 3-(4-Carboxyphenyl)-2-hydroxypyridine.
References
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
